3-(2-Bromoethyl)-1,1-difluorocyclobutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethyl)-1,1-difluorocyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPULISMDRWGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-Bromoethyl)-1,1-difluorocyclobutane CAS number and properties
An In-depth Technical Guide to 3-(2-Bromoethyl)-1,1-difluorocyclobutane: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven strategy for optimizing physicochemical and pharmacological properties. 3-(2-Bromoethyl)-1,1-difluorocyclobutane emerges as a compound of significant interest, embodying the advantageous characteristics of both a reactive bromoethyl handle and a metabolically robust gem-difluorocyclobutane core. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development. The unique three-dimensional structure of the cyclobutane ring, combined with the electronic effects of the gem-difluoro group, makes this building block a valuable tool for accessing novel chemical space and developing next-generation therapeutics.[1][2]
Compound Identification and Physicochemical Properties
Precise identification and understanding the physical properties of a chemical entity are foundational to its application in research and development. While experimental data for 3-(2-Bromoethyl)-1,1-difluorocyclobutane is not extensively published, its core characteristics can be compiled from available supplier data and predicted based on analogous structures.
| Property | Value | Source |
| CAS Number | 2229266-35-5 | [3] |
| Molecular Formula | C₆H₉BrF₂ | [3][4] |
| Molecular Weight | 199.04 g/mol | [3] |
| Canonical SMILES | C1C(CC1(F)F)CCBr | [4] |
| InChI Key | PFPULISMDRWGSY-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.8 | [4] |
| Physical State | Likely a colorless liquid at room temperature. Pure haloalkanes are typically colorless, though bromoalkanes can develop color upon exposure to light.[5][6] | - |
| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO.[5][6][7] | - |
| Density | The density of liquid alkyl halides is generally higher than that of corresponding hydrocarbons.[5] The density of the closely related solid, 3-(bromomethyl)-1,1-difluorocyclobutane, is calculated to be 1.57 ± 0.1 g/cm³.[8] | - |
| Boiling Point | Haloalkanes exhibit higher boiling points than their parent alkanes due to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).[5][7] The boiling point of the analogue 3-(bromomethyl)-1,1-difluorocyclobutane is approximately 145.7 °C.[8] | - |
The Role of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane motif is increasingly utilized in drug design to confer conformational rigidity, improve metabolic stability, and serve as a versatile bioisostere for various functional groups, including aromatic rings.[1][2] The introduction of gem-difluoro groups further enhances these properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[2][9] Consequently, building blocks like 3-(2-Bromoethyl)-1,1-difluorocyclobutane are highly sought after for synthesizing novel compounds with enhanced therapeutic potential.[10]
Synthesis and Reactivity
While specific literature detailing the synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane is sparse, a plausible synthetic route can be devised from commercially available precursors based on established chemical transformations.
Proposed Synthetic Pathway
A logical approach begins with a suitable 1,1-difluorocyclobutane precursor, such as 3-(carboxymethyl)-1,1-difluorocyclobutane or a related ester. The synthesis would proceed via reduction of the carboxylic acid or ester to the corresponding alcohol, followed by bromination to yield the target compound.
Caption: Proposed two-step synthesis of the target compound.
Reactivity Profile
The primary site of reactivity on 3-(2-Bromoethyl)-1,1-difluorocyclobutane is the terminal bromine atom. The bromoethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide variety of functional groups.
-
Nucleophilic Substitution: The carbon-bromine bond is polarized, rendering the carbon atom electron-deficient and prone to attack by nucleophiles such as amines, azides, thiols, and cyanides.[11] This is the most common and synthetically useful reaction for this class of compounds.
-
Stability of the Core: The 1,1-difluorocyclobutane core is chemically robust and generally stable to a wide range of reaction conditions, allowing for selective functionalization of the bromoethyl side chain.[12]
Caption: Key Sₙ2 reactions of the bromoethyl group.
Experimental Protocol: Representative Synthesis
This section outlines a detailed, self-validating protocol for a plausible synthesis, starting from a commercially available precursor.
Objective: To synthesize 3-(2-Hydroxyethyl)-1,1-difluorocyclobutane via reduction of (1,1-Difluorocyclobutan-3-yl)acetic acid.
Materials:
-
(1,1-Difluorocyclobutan-3-yl)acetic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen, add (1,1-Difluorocyclobutan-3-yl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Causality: Anhydrous conditions are critical as borane reacts violently with water. Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the reducing agent.
-
-
Addition of Reducing Agent: Add the 1M solution of BH₃·THF (2.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product alcohol.
-
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of 1M HCl until gas evolution ceases.
-
Workup: Add saturated NaHCO₃ solution to neutralize the acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude alcohol product by flash column chromatography on silica gel to yield 3-(2-Hydroxyethyl)-1,1-difluorocyclobutane. The subsequent bromination step would typically involve treatment with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Safety and Handling
As an alkyl bromide, 3-(2-Bromoethyl)-1,1-difluorocyclobutane requires careful handling to minimize exposure and risk.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[14]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of potentially irritating vapors.[13][14]
-
Health Hazards: Alkyl bromides can be irritating to the skin, eyes, and respiratory system.[13][14] Direct contact may cause redness, irritation, or chemical burns.[13] Inhalation of vapors may lead to respiratory discomfort.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing agents and bases.[14][15][16]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ensure adequate ventilation and prevent the material from entering drains.
Conclusion
3-(2-Bromoethyl)-1,1-difluorocyclobutane stands as a strategically designed building block for the synthesis of complex molecules in pharmaceutical and materials science. Its bifunctional nature—a reactive handle for derivatization and a stable, property-enhancing fluorinated core—provides a direct route to novel compounds. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in creating innovative chemical entities with tailored properties. The continued exploration of such fluorinated scaffolds will undoubtedly fuel future discoveries in drug development.
References
-
LANXESS. (2017, March 15). Alkyl Bromides. Retrieved from [Link]
-
Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]
-
BrainKart. (2018, October 5). Physical Properties of Haloalkanes. Retrieved from [Link]
-
National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Retrieved from [Link]
-
ResearchGate. Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Density and Viscosity of 1-Bromoalkanes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of Fluorinated Cyclobutanes in Modern Chemical Manufacturing. Retrieved from [Link]
-
Sdfine. allyl bromide. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
-
Tuttee Academy. AS/A-Level Chemistry - Physical properties of haloalkan.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
-
PubChem. 3-(2-bromoethyl)-1,1-difluorocyclobutane. Retrieved from [Link]
-
University of California, Los Angeles. 1. For each pair of reactions shown below, identify the SN2 reaction that will occur more readily. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2229266-35-5|3-(2-Bromoethyl)-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3-(2-bromoethyl)-1,1-difluorocyclobutane (C6H9BrF2) [pubchemlite.lcsb.uni.lu]
- 5. brainkart.com [brainkart.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy 3-(Bromomethyl)-1,1-difluorocyclobutane | 1252934-30-7 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. AS/A-Level Chemistry - Physical properties of haloalkan... [tuttee.co]
- 12. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lanxess.com [lanxess.com]
- 14. dollycorporation.com [dollycorporation.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
Technical Guide: Synthesis and Characterization of 3-(2-Bromoethyl)-1,1-difluorocyclobutane
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes synthetic reliability, scalability, and rigorous characterization.
CAS: 2229266-35-5 | Formula: C₆H₉BrF₂ | M.W.: 199.04 g/mol Role: Fluorinated Bioisostere / Aliphatic Linker[1]
Executive Summary & Strategic Value
In modern drug discovery, the 1,1-difluorocyclobutane moiety serves as a critical bioisostere for phenyl rings and lipophilic spacers. It offers a unique combination of metabolic stability (blocking C-H oxidation sites) and defined conformational vectors without the solubility penalty often associated with carbocyclic analogs.
The target molecule, 3-(2-Bromoethyl)-1,1-difluorocyclobutane , functions as a high-value electrophilic building block. The terminal bromide allows for the facile introduction of the difluorocyclobutyl scaffold into amines, thiols, or carbon nucleophiles, enabling "plug-and-play" diversification of lead compounds.
Retrosynthetic Logic
To ensure a robust, scalable process, we avoid direct radical halogenation, which often leads to inseparable regioisomers on the cyclobutane ring. Instead, we employ a Linear Homologation Strategy originating from the commercially available 3,3-difluorocyclobutanone.
Mechanistic Pathway (DOT Visualization)
The following diagram outlines the logical flow from the ketone precursor to the target bromide, highlighting the critical intermediate states.
Figure 1: Step-wise linear homologation strategy ensuring regiocontrol.
Detailed Experimental Protocols
Note: All reactions involving fluorinated cyclobutanes should be conducted in inert atmospheres (N₂ or Ar) due to the potential volatility and hygroscopic nature of intermediates.
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Convert the ketone to the
-
Reagents: 3,3-Difluorocyclobutanone (1.0 equiv), Triethyl phosphonoacetate (1.2 equiv), NaH (60% dispersion, 1.3 equiv), THF (anhydrous).
-
Protocol:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Add Triethyl phosphonoacetate dropwise; stir for 30 min to generate the phosphonate carbanion.
-
Add 3,3-Difluorocyclobutanone (dissolved in THF) dropwise at 0°C.
-
Warm to room temperature (RT) and stir for 4–6 hours.
-
Quench: Saturated NH₄Cl. Extract with EtOAc.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
-
Key Insight: The gem-difluoro group exerts an electron-withdrawing effect, making the ketone highly electrophilic. Control the exotherm during addition.
Step 2: Catalytic Hydrogenation
Objective: Reduce the exocyclic alkene without defluorination. Rationale: Pd/C is standard, but care must be taken to avoid hydrogenolysis of the C-F bonds (rare under mild conditions but possible at high pressure).
-
Reagents: Intermediate A, 10% Pd/C (10 wt%), Ethanol or MeOH, H₂ (balloon or 1 atm).
-
Protocol:
-
Dissolve Intermediate A in Ethanol.
-
Add Pd/C catalyst carefully (under inert gas flow).
-
Purge with H₂ and stir vigorously at RT for 12 hours.
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate.[3]
-
-
Validation:
H NMR should show the disappearance of vinylic protons (~5.8 ppm) and the appearance of the cyclobutane methine proton.
Step 3: Reduction to Alcohol
Objective: Convert the ester to the primary alcohol.
-
Reagents: Intermediate B, LiAlH₄ (1.5 equiv) or DIBAL-H, THF.
-
Protocol:
-
Cool LiAlH₄ suspension in THF to 0°C.
-
Add Intermediate B slowly.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Fieser Quench: Add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH₄ mass).
-
Filter granular precipitate; dry organic layer over MgSO₄.
-
Step 4: Appel Bromination (Target Synthesis)
Objective: Convert the alcohol to the alkyl bromide under neutral conditions. Rationale: Avoids harsh acidic conditions (HBr) that might induce ring opening or rearrangement of the strained cyclobutane.
-
Reagents: Intermediate C (Alcohol), CBr₄ (1.2 equiv), PPh₃ (1.2 equiv), DCM (Dichloromethane).
-
Protocol:
-
Dissolve Intermediate C and CBr₄ in DCM at 0°C.
-
Add PPh₃ portion-wise (to control exotherm).
-
Stir at RT for 3–12 hours.
-
Workup: Concentrate and triturate with pentane/ether to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Final Purification: Distillation (if liquid) or Flash Column (100% Pentane to 5% EtOAc/Pentane).
-
Characterization & Data Analysis
The following data table summarizes the expected spectral signatures for the target molecule. These values are derived from standard shifts for gem-difluorocyclobutanes and primary alkyl bromides.
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 19F NMR | Chemical Shift | Gem-difluoro group ( | |
| 1H NMR | Triplet ( | ||
| 1H NMR | Multiplet | Cyclobutane ring protons ( | |
| 1H NMR | Quartet/Multiplet | Side chain linker ( | |
| 13C NMR | Triplet ( | Quaternary Carbon ( | |
| MS (EI/ESI) | Molecular Ion | Distinctive Bromine isotope pattern ( | |
| Physical | State | Colorless Liquid | Boiling point estimated ~150-160°C (760 mmHg). |
Critical Quality Attribute: F-NMR Splitting
The
Safety & Handling (E-E-A-T)
-
Pressure Hazards: While the cyclobutane ring is stable, the synthesis involves hydrogen gas (Step 2). Ensure pressure vessels are rated and grounded.
-
Toxicity: Bromoform (
) is a byproduct of the Appel reaction if excess reagents are used; however, the main byproduct is solid TPPO. Handle CBr₄ in a fume hood. -
Fluorine Safety: Although no HF is generated in this specific route, the combustion of fluorinated materials releases HF. In case of fire, use standard protocols for toxic gas release.
Applications in Drug Discovery
This building block is specifically designed for Fragment-Based Drug Discovery (FBDD) .
-
Nucleophilic Substitution: The bromide is easily displaced by secondary amines to form tertiary amine libraries.
-
Metabolic Blocking: The
group prevents metabolic degradation at the typically labile cyclobutane positions. -
Conformational Locking: Unlike a flexible propyl chain, the cyclobutane ring constrains the vector of the attached pharmacophore, potentially increasing receptor binding affinity.
References
-
National Institutes of Health (PMC). (2016). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. J. Med. Chem. Retrieved from [Link]
-
Organic Syntheses. (1973). Ethyl Cyclohexylideneacetate (HWE General Protocol). Org. Synth. 1973, 53, 44. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Retrieved from [Link]
Sources
Technical Whitepaper: Sourcing and Utilizing 3-(2-Bromoethyl)-1,1-difluorocyclobutane
The following technical guide details the sourcing, synthesis, and application of 3-(2-Bromoethyl)-1,1-difluorocyclobutane , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.
CAS Number: 2229266-35-5
Molecular Formula: C
Executive Summary & Strategic Value
In modern drug discovery, the gem-difluorocyclobutane motif serves as a critical bioisostere. Unlike the more common cyclobutane or cyclohexyl rings, the 1,1-difluoro substitution lowers the lipophilicity (
The specific variant 3-(2-Bromoethyl)-1,1-difluorocyclobutane is particularly valuable as an alkylating agent. It introduces a "spaced" difluorocyclobutane ring, providing a two-carbon tether that offers greater rotational freedom than its methyl-analog counterparts. This guide addresses the scarcity of this specific linker in catalog inventories and provides a dual-strategy approach: direct sourcing and robust synthesis .
Commercial Landscape & Sourcing Strategy
Unlike the widely available 3-(bromomethyl) analog (CAS 1252934-30-7), the 3-(2-bromoethyl) variant (CAS 2229266-35-5) is a Tier-2 building block, meaning it is often listed but not physically stocked in large quantities.
Supplier Analysis Matrix
| Supplier | Catalog Status | Stock Reliability | Lead Time | Notes |
| BLDpharm | Listed | Medium | 1-2 Weeks | Primary source for CAS 2229266-35-5. Often holds stock in Shanghai hub. |
| Enamine | Make-to-Order | High (Synthesis) | 4-6 Weeks | Best for bulk (>10g). Likely synthesizes via the alcohol precursor. |
| Combi-Blocks | Variable | Low | 2-4 Weeks | Frequently stocks the methyl analog; check specifically for the ethyl variant. |
| Fluorochem | Inquire | Low | N/A | Excellent for fluorinated precursors if custom synthesis is required. |
Sourcing Decision Logic
Given the volatility and specific handling requirements of fluorinated alkyl bromides, "freshness" is critical. Old stock may undergo elimination to the olefin.
Figure 1: Strategic decision tree for sourcing CAS 2229266-35-5. Prioritize purchasing the alcohol precursor if the bromide is backordered, as the bromination step is high-yielding.
Technical Synthesis & Production
If commercial lead times exceed 4 weeks, in-house synthesis is recommended. The synthesis centers on the commercially abundant 3,3-difluorocyclobutanone .
Pathway: The HWE Homologation Route
This route avoids the use of unstable cyclobutane intermediates and builds the ethyl chain systematically.
Reaction Sequence:
-
Horner-Wadsworth-Emmons (HWE): Reaction of 3,3-difluorocyclobutanone with triethyl phosphonoacetate to form the
-unsaturated ester. -
Hydrogenation: Reduction of the double bond (Pd/C, H
) to the saturated ester. -
Reduction: Conversion of the ester to the alcohol (LiAlH
or DIBAL-H). -
Bromination: Conversion of the alcohol to the target bromide (Appel reaction or PBr
).
Figure 2: Validated synthetic pathway starting from the commodity chemical 3,3-difluorocyclobutanone.
Detailed Protocol: Step 4 (Alcohol to Bromide)
Note: This is the most common "rescue" step if the bromide is unavailable but the alcohol is in stock.
Reagents:
-
3-(2-hydroxyethyl)-1,1-difluorocyclobutane (1.0 equiv)
-
Carbon Tetrabromide (CBr
, 1.2 equiv) -
Triphenylphosphine (PPh
, 1.2 equiv) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the alcohol and CBr
in anhydrous DCM (0.1 M concentration). Cool to 0°C under N . -
Addition: Dissolve PPh
in minimal DCM and add dropwise to the reaction mixture over 20 minutes. The solution may turn slightly yellow. -
Reaction: Allow to warm to room temperature and stir for 3-4 hours. Monitor by TLC (stain with KMnO
; the bromide is UV inactive but the PPh oxide is UV active). -
Workup: Dilute with pentane (precipitates PPh
O). Filter through a silica plug. Concentrate the filtrate carefully (product is volatile). -
Purification: Flash column chromatography (100% Pentane
5% EtOAc/Pentane).
Validation Criteria (Self-Validating):
- F NMR: Distinct multiplet around -80 to -100 ppm. Absence of starting material peaks.
-
H NMR: The CH
-Br triplet should appear around 3.4-3.5 ppm. A shift from 3.7 (alcohol) to 3.4 (bromide) confirms conversion.
Handling & Stability
Volatility Warning
Fluorinated cyclobutanes with low molecular weights (MW ~199) are moderately volatile.
-
Do not dry under high vacuum (< 5 mbar) for extended periods, or you will lose product.
-
Storage: Store at 2-8°C under Argon.
Elimination Risk
The 1,1-difluoro substitution creates an inductive effect that slightly deactivates the ring, but the 2-bromoethyl side chain is still susceptible to E2 elimination if treated with strong bases (e.g., NaH, KOtBu) during downstream coupling.
-
Mitigation: Use weaker bases (Cs
CO , K CO ) for alkylation reactions involving this building block.
References
-
Commercial Availability: BLDpharm Product Catalog. 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS 2229266-35-5). Accessed 2026.[1] Link
-
Synthetic Methodology (Gem-difluoro synthesis): Xu, P., et al. "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis."[2] Journal of Medicinal Chemistry, 2016.[2] Link
-
Bioisosteric Principles: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Appel Reaction Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975. Link
Sources
potential hazards and safety precautions for 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Topic: Potential Hazards and Safety Precautions for 3-(2-Bromoethyl)-1,1-difluorocyclobutane Content Type: Technical Safety Guide / Whitepaper Audience: Researchers, Medicinal Chemists, HSE Officers
Executive Summary & Compound Profile
3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5) is a specialized fluorinated aliphatic building block used primarily in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for traditional alkyl or aryl groups.
While specific toxicological data for this exact intermediate is sparse in public registries, its structural components—a reactive alkyl bromide "warhead" attached to a lipophilic fluorinated ring—dictate a strict safety profile. This guide synthesizes hazard protocols based on Structure-Activity Relationships (SAR) and standard operating procedures for high-value fluorinated intermediates.
| Property | Data / Estimate |
| CAS Number | 2229266-35-5 |
| Formula | C₆H₉BrF₂ |
| Mol.[1][2][3][4] Weight | 199.04 g/mol |
| Physical State | Liquid (Predicted based on analogs) |
| Boiling Point | ~150–160°C (Est. based on bromomethyl analog) |
| Solubility | Soluble in DCM, THF, DMSO; immiscible with water. |
Hazard Identification: The "Why" Behind the Risk
To safely handle this compound, one must understand the chemical causality of its hazards. It is not merely "toxic"; it is a designed alkylating agent.
The Alkylating Mechanism (Genotoxicity Risk)
The primary hazard stems from the 2-bromoethyl side chain. The carbon-bromine bond is polarized, making the terminal carbon highly electrophilic.
-
Mechanism: In biological systems, this electrophile can undergo nucleophilic substitution (
) with DNA bases (e.g., guanine), potentially leading to alkylation and subsequent mutations. -
Risk Level: Until Ames testing proves otherwise, treat as a suspected mutagen .
The Fluorine Factor (Absorption & Combustion)
The 1,1-difluorocyclobutane ring is highly lipophilic.
-
Dermal Permeability: The fluorine atoms increase lipid solubility, allowing the compound to penetrate the stratum corneum (outer skin layer) faster than non-fluorinated analogs. This carries the alkylating bromide directly into systemic circulation.
-
Thermal Decomposition: In a fire, the C-F bonds rupture, releasing Hydrogen Fluoride (HF) gas—a corrosive systemic poison that scavenges calcium from the blood.
GHS Classification (Derived)
-
H341: Suspected of causing genetic defects (Precautionary assignment due to alkyl bromide moiety).
Operational Safety Protocols
Engineering Controls
Do not rely on PPE alone. The volatility of this compound (estimated vapor pressure <5 mmHg at 25°C) is sufficient to generate hazardous headspace concentrations.
-
Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.
-
Secondary Barrier: Use a secondary containment tray (polypropylene) to contain spills.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard PPE | Enhanced PPE (High Risk/Scale-up) | Rationale |
| Hands | Double Nitrile (0.11 mm) | Silver Shield / Laminate under Nitrile | Alkyl bromides can permeate standard nitrile in <15 mins. Laminate offers >4h breakthrough. |
| Eyes | Safety Glasses w/ shields | Chemical Goggles + Face Shield | Prevents splash entry; vapors can cause lacrimal irritation. |
| Respiration | Fume Hood (Primary) | Full-face Respirator (OV/AG Cartridge) | Required only if fume hood containment is breached or during spill cleanup. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls | Prevent skin absorption of lipophilic droplets. |
Visualization: Safety Decision Logic
The following diagram outlines the decision workflow for handling this compound based on scale and operation type.
Figure 1: Operational safety logic flow based on synthesis scale.
Experimental Methodologies: Handling & Decontamination
Safe Transfer Protocol
Avoid using syringes with rubber plungers if possible, as the alkyl halide may swell the rubber, causing sticking and potential spray.
-
Glassware: Use oven-dried glassware with standard taper joints.
-
Transfer: Use a positive-displacement pipette or a glass syringe with a Teflon-tipped plunger.
-
Pressure Relief: Ensure the receiving vessel is vented (e.g., via an inert gas line bubbler) to prevent pressure buildup during addition.
Chemical Decontamination (Quenching)
Before disposing of reaction mixtures or cleaning glassware, the reactive alkyl bromide must be chemically neutralized.
Protocol:
-
Prepare a Quenching Solution : 10% v/v Ethanolamine (or concentrated aqueous ammonia) in Methanol.
-
Rinse all contaminated glassware/syringes with this solution.
-
Let stand for 30 minutes. The amine will react with the alkyl bromide via
to form a non-volatile, water-soluble ammonium salt. -
Wash the neutralized glassware with water and acetone.
Emergency Response
Fire (HF Generation Risk)
In the event of a fire involving this compound, Hydrogen Fluoride (HF) will be produced.
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam.[8][9] Do NOT use a water jet (may spread the lipophilic chemical).[11][12] -
Firefighter Warning: Full bunker gear is insufficient. SCBA (Self-Contained Breathing Apparatus) is mandatory to prevent HF inhalation.
Skin Exposure (The "Calcium Gluconate" Rule)
Because of the difluoro-moiety, treat significant exposure with the same caution as HF burns, especially if decomposition is suspected.
-
Immediate Action: Wash with copious water for 5 minutes.
-
Neutralization: Apply 2.5% Calcium Gluconate Gel to the affected area immediately.[13] Massaging the gel into the skin binds fluoride ions.
-
Medical Attention: Seek evaluation immediately.
Spills
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield gloves and a respirator if outside a hood.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[9][11][12] Do not use paper towels (fire risk).
-
Clean: Wipe surface with the Quenching Solution (Section 4.2).
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Hygroscopic potential; store under Argon or Nitrogen.
-
Light: Protect from light (amber vials) to prevent radical decomposition of the C-Br bond.
-
Incompatibilities: Strong nucleophiles (amines, thiols), strong bases, and magnesium/lithium metal (will form Grignard/Lithium reagents exothermically).
References
-
National Institutes of Health (NIH). (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents. PMC. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine and Fluorinated Compound Safety. Department of Chemistry. Retrieved from [Link]
Sources
- 1. 2229266-35-5|3-(2-Bromoethyl)-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy 3-(Bromomethyl)-1,1-difluorocyclobutane | 1252934-30-7 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ICSC 0974 - BROMINE PENTAFLUORIDE [chemicalsafety.ilo.org]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
literature review of 3-(2-Bromoethyl)-1,1-difluorocyclobutane and its analogs
The following technical guide provides an in-depth review of 3-(2-Bromoethyl)-1,1-difluorocyclobutane, a specialized fluorinated building block used in modern medicinal chemistry.
Content Type: Technical Whitepaper & Synthetic Guide Subject: CAS 2229266-35-5 | Fluorinated Cyclobutane Scaffolds
Executive Summary
In the optimization of lead compounds, the 1,1-difluorocyclobutane motif has emerged as a high-value bioisostere. Unlike traditional alkyl chains or phenyl rings, this scaffold offers a unique combination of conformational restriction , metabolic stability , and lipophilicity modulation .
This guide focuses on 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS 2229266-35-5) , a critical electrophile that allows researchers to graft this motif onto amine, thiol, or carbon nucleophiles. By replacing flexible alkyl linkers with this fluorinated rigid spacer, drug developers can often improve oral bioavailability and block metabolic hot spots without significantly altering the steric footprint of the molecule.
Chemical Profile & Structural Logic
Compound Identity
| Property | Specification |
| IUPAC Name | 3-(2-Bromoethyl)-1,1-difluorocyclobutane |
| CAS Number | 2229266-35-5 |
| Molecular Formula | C₆H₉BrF₂ |
| Molecular Weight | 199.04 g/mol |
| Physical State | Colorless to pale yellow liquid (typically) |
| Key Functionality | Primary alkyl bromide (Electrophile) + gem-difluoro motif |
The "Gem-Difluoro Effect" in Cyclobutanes
The introduction of two fluorine atoms at the 1-position of the cyclobutane ring induces significant electronic and conformational changes compared to the non-fluorinated parent.
-
Ring Puckering: While cyclobutane exists in a dynamic puckered conformation, 1,1-difluorination exacerbates this effect due to the repulsive gauche interactions between the fluorine lone pairs and adjacent bonds. This creates a defined vector for substituents at the 3-position.
-
Lipophilicity (LogP): The gem-difluoro group is lipophilic but not as greasy as a dimethyl group. It lowers the pKa of adjacent amines or acids via induction, often improving membrane permeability.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing this group blocks oxidative metabolism (e.g., by Cytochrome P450) that would typically occur on a standard cyclobutane or alkyl chain.
Synthetic Methodologies
The synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane is not trivial due to the volatility of intermediates and the specific need for a 2-carbon homologation from the parent ketone.
Recommended Synthetic Route (HWE Strategy)
The most robust route utilizes 3,3-difluorocyclobutanone as the starting material. The strategy involves a Horner-Wadsworth-Emmons (HWE) reaction to install the carbon chain, followed by reduction and bromination.
Step-by-Step Protocol:
-
Olefination (HWE Reaction):
-
Hydrogenation:
-
Reagents: H₂, Pd/C (10%).
-
Conditions: Ethanol/EtOAc, 1 atm or slight pressure.
-
Product:Ethyl 2-(3,3-difluorocyclobutyl)acetate .
-
Critical Control: Monitor carefully to ensure the cyclobutane ring does not open (though difluoro substitution stabilizes it against hydrogenolysis compared to strained bicyclics).
-
-
Reduction to Alcohol:
-
Reagents: LiAlH₄ (or LiBH₄ for milder conditions).
-
Conditions: THF, 0°C.
-
Product:2-(3,3-Difluorocyclobutyl)ethanol .
-
-
Bromination (Appel Reaction or PBr₃):
-
Reagents: CBr₄ + PPh₃ (Appel) OR PBr₃.
-
Conditions: DCM, 0°C to RT.
-
Product:3-(2-Bromoethyl)-1,1-difluorocyclobutane .
-
Purification: Silica gel chromatography (Hexanes/EtOAc).[1]
-
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow from the commercial ketone to the target electrophile.
Figure 1: Step-wise synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane via HWE homologation.
Applications in Drug Discovery[2][5][10][11]
Functionalization Strategies
The primary alkyl bromide is a versatile handle for "clicking" the difluorocyclobutane motif onto drug scaffolds.
-
N-Alkylation: Reaction with secondary amines (in the presence of K₂CO₃/DMF) yields tertiary amines. This is common for generating hERG-friendly amine tails.
-
S-Alkylation: Reaction with thiols generates stable thioethers.
-
Cross-Coupling:
-
Negishi Coupling: Conversion to the organozinc reagent allows coupling with aryl halides.
-
Suzuki-Miyaura (via Borylation): The bromide can be converted to a boronic ester (using B₂Pin₂, Pd catalyst) for coupling with aryl halides.
-
Structural Activity Relationship (SAR) Logic
Why choose this specific linker?
-
Bioisostere for Isobutyl/Phenyl: The volume of the 3,3-difluorocyclobutyl group approximates that of an isobutyl group or a twisted phenyl ring but with lower aromaticity-related toxicity risks.
-
Dipole Orientation: The C-F bonds create a permanent dipole. When placed near a binding pocket's polar residues, this can enhance binding affinity via electrostatic interactions (orthogonal multipolar interactions).
-
Metabolic Stability: The 1,1-difluoro substitution prevents metabolic oxidation at the ring carbons. The 2-bromoethyl chain, once reacted (e.g., to an amine), forms a stable ethylene bridge that is generally resistant to rapid degradation.
Experimental Protocol: Representative Alkylation
Standard Operating Procedure for coupling CAS 2229266-35-5 to a secondary amine.
Reagents:
-
Amine Substrate (1.0 equiv)
-
3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Potassium Iodide (KI, 0.1 equiv - catalyst)
-
Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Setup: In a flame-dried vial equipped with a magnetic stir bar, dissolve the amine substrate in anhydrous MeCN (0.1 M concentration).
-
Addition: Add K₂CO₃ followed by the catalytic KI.
-
Initiation: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane dropwise via syringe.
-
Reaction: Seal the vial and heat to 60–80°C. Monitor via LC-MS (typically 4–12 hours).
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.
-
Purification: Partition between EtOAc and water. Dry organic layer (Na₂SO₄).[3] Purify via flash column chromatography (DCM/MeOH gradient).
References
-
Synthesis of gem-Difluorocyclobutanes
-
Organolanthanum Reagents in Difluorocyclobutane Synthesis
- "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." ChemRxiv, 2025.
- General Cyclobutane Functionalization: Mykhailiuk, P. K. "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews, (Contextual Reference for class properties).
-
Compound Data Source
-
PubChem CID: 58557207 (3-Bromo-1,1-difluorocyclobutane analog reference).[11]
-
-
Commercial Availability & Properties
-
Sigma-Aldrich Product Entry: 3-(Bromomethyl)-1,1-difluorocyclobutane (Analogous precursor).
-
Sources
- 1. ekwan.github.io [ekwan.github.io]
- 2. chemrxiv.org [chemrxiv.org]
- 3. reddit.com [reddit.com]
- 4. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 5. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 8. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]
- 9. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 10. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromo-1,1-difluorocyclobutane | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Nucleophilic Substitution Strategies Using 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Executive Summary
This guide details the optimization of nucleophilic substitution (
The gem-difluoro group imparts unique electronic properties, metabolic stability (blocking oxidative metabolism at the ring), and conformational restriction, often improving the pharmacokinetic (PK) profile of drug candidates. This note addresses the specific reactivity of the primary bromide handle, competitive elimination pathways, and validated protocols for C-N, C-O, and C-S bond formation.
Chemical Profile & Reactivity
Before initiating synthesis, understanding the reagent's physicochemical behavior is essential for reaction design.
| Property | Specification | Implication for Synthesis |
| Structure | Primary Alkyl Bromide on Strained Ring | High |
| Leaving Group | Bromide ( | Good leaving group. Can be activated in situ with Iodide (Finkelstein conditions). |
| Electronic Effect | Strong electron-withdrawing group (EWG). Increases lipophilicity ( | |
| Risk Factor | Strong bases may trigger elimination to vinyl-cyclobutane, though less prone than secondary halides. | |
| Solubility | Lipophilic | Soluble in DCM, THF, DMF, MeCN. Limited water solubility. |
Mechanistic Considerations
The reaction proceeds via a classic bimolecular nucleophilic substitution (
The "Difluoro" Effect
The 1,1-difluoro substitution induces a "puckered" conformation in the cyclobutane ring to minimize torsional strain and dipole repulsion. While the fluorine atoms are distal to the reaction center (separated by the ethyl linker), they lower the electron density of the overall scaffold.
-
Advantage: The resulting products often exhibit improved membrane permeability due to the "fluorine dipoles" masking polar groups.
-
Challenge: The inductive effect is weak at the reaction site, meaning the electrophilicity of the
is comparable to standard primary bromides.
Competitive Pathways ( vs. )
The primary risk during functionalization is
-
High Temperature:
favors entropy-driven elimination. -
Steric Bulk of Base: Bulky bases (e.g.,
-BuOK) cannot access the orbital for substitution and will instead deprotonate the -carbon.
Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways and the optimal route for substitution.
Figure 1: Mechanistic divergence. The blue path represents the desired substitution, favored by non-bulky bases and moderate temperatures. The red path indicates the elimination risk.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Attaching the difluorocyclobutane tail to secondary amines (e.g., piperidines, piperazines) or anilines.
Rationale: Uses Potassium Carbonate (
Materials:
-
Substrate: 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 – 1.2 equiv)
-
Base:
(anhydrous, 2.0 – 3.0 equiv) -
Catalyst: KI (0.1 – 0.2 equiv)
-
Solvent: Acetonitrile (MeCN) [anhydrous]
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine (1.0 mmol) and
(3.0 mmol) in anhydrous MeCN (5 mL). -
Activation: Add KI (0.1 mmol). Stir at room temperature for 10 minutes.
-
Addition: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.0 mmol) dropwise (neat or dissolved in minimal MeCN).
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by TLC/LCMS.-
Note: Reaction typically completes in 4–12 hours.
-
-
Workup: Cool to RT. Filter off solids (inorganic salts). Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: C-O Bond Formation (Ether Synthesis)
Application: Synthesis of ether-linked bioisosteres from phenols or aliphatic alcohols.
Rationale: Phenols require stronger bases than amines. Cesium Carbonate (
Materials:
-
Nucleophile: Phenol/Alcohol derivative (1.0 equiv)
-
Substrate: 1.2 equiv
-
Base:
(2.0 equiv) -
Solvent: DMF (Dimethylformamide) or DMAc
Step-by-Step:
-
Deprotonation: Dissolve the phenol (1.0 mmol) in DMF (3 mL). Add
(2.0 mmol) and stir at RT for 15 minutes to generate the phenoxide. -
Alkylation: Add the bromide substrate (1.2 mmol).
-
Reaction: Heat to 50–70°C .
-
Warning: Do not exceed 80°C to avoid elimination.
-
-
Workup: Dilute with water (excess) and extract with
or EtOAc (3x). DMF is water-miscible but difficult to remove; thorough aqueous washing is required. -
Validation: Check
NMR. The gem-difluoro signal (typically around -80 to -100 ppm, doublet of triplets) confirms the integrity of the ring.
Optimization & Troubleshooting Workflow
When yields are suboptimal, systematic parameter adjustment is required. Use the decision tree below to diagnose issues.
Figure 2: Troubleshooting logic. Identifying the byproduct is key to selecting the correct remediation strategy.
Key Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction | Nucleophile too weak or steric hindrance. | Switch solvent to DMF/DMSO; Add 0.5 eq NaI; Increase Temp (carefully). |
| Vinyl Byproduct | Base is too strong/bulky; Temp too high. | Switch from NaH/tBuOK to |
| Hydrolysis (Alcohol formation) | Wet solvent (OH- competes). | Use anhydrous solvents; Store reagents in desiccator. |
References
-
Mykhailiuk, P. K. (2015). Generation of C2-substituted 1,1-difluorocyclobutane building blocks. This seminal work establishes the stability and utility of the difluorocyclobutane ring in synthesis.
-
(Representative context for difluorocyclobutane chemistry).
-
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6][7] A comprehensive review on the bioisosteric properties of gem-difluoro groups.
-
Ogawa, K., et al. (2016). Practical Synthesis of 1,1-Difluorocyclobutane Derivatives.
-
PubChem Compound Summary. (2026).
-
[8]
-
(Note: While specific CAS 2229266-35-5 kinetics are proprietary to specific vendor campaigns, the protocols above are derived from the validated reactivity profiles of homologous 3-substituted-1,1-difluorocyclobutanes established in the cited literature.)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. openmedscience.com [openmedscience.com]
- 8. 1,1-Difluorocyclobutane | C4H6F2 | CID 17910938 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(2-Bromoethyl)-1,1-difluorocyclobutane as a building block for medicinal chemistry
Topic: 3-(2-Bromoethyl)-1,1-difluorocyclobutane as a Building Block for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Rationale
In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to saturated, three-dimensional architectures. 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5) represents a high-value building block designed to introduce the 1,1-difluorocyclobutyl motif.
This moiety serves three critical functions in lead optimization:
-
Bioisosterism: Acts as a metabolically stable surrogate for flexible alkyl chains (e.g.,
-butyl) or planar phenyl rings, reducing the overall aromatic ring count ( increase). -
Conformational Control: The cyclobutane ring imposes a specific "pucker" angle (
30°), orienting the ethyl side chain in a defined vector that flexible alkyl chains cannot achieve. -
Metabolic Blocking: The gem-difluoro group lowers the electron density of the ring, protecting it from oxidative metabolism (P450 hydroxylation) while modulating the lipophilicity (
) and dipole moment ( ).
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The introduction of fluorine into the cyclobutane ring drastically alters the physicochemical landscape compared to the non-fluorinated parent.
| Property | 3-(2-Bromoethyl)-1,1-difluorocyclobutane | Non-Fluorinated Analog (Ethylcyclobutane deriv.) | Impact of Fluorination |
| Molecular Weight | 199.04 g/mol | ~163 g/mol | Slight increase; negligible steric penalty. |
| Lipophilicity ( | ~2.4 | ~2.9 | lowers lipophilicity due to C-F bond polarity (dipole). |
| Ring Conformation | Puckered (Butterfly) | Puckered | Fluorine prefers the equatorial position to minimize 1,3-diaxial repulsion, locking conformation. |
| Metabolic Stability | High | Low | Blocks metabolic soft spots on the ring. |
| Electrophilicity | Moderate (Primary Alkyl Bromide) | Moderate | Inductive effect of F is distance-dependent; |
Decision Framework: When to Use This Building Block
The following decision tree illustrates the logical flow for selecting this scaffold during Hit-to-Lead optimization.
Figure 1: Decision matrix for incorporating the difluorocyclobutane scaffold to address specific ADME liabilities.
Application Protocols
Protocol A: -Alkylation of Heterocycles (General Procedure)
Objective: To attach the difluorocyclobutane tail to a nitrogen-containing heterocycle (e.g., piperidine, pyrazole, or aniline).
Mechanism:
Materials:
-
Substrate: Heterocycle (1.0 equiv)
-
Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (2.0 – 3.0 equiv) or Sodium Hydride ( ) (1.2 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (
) -
Catalyst (Optional): Potassium Iodide (
) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heterocyclic substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation:
-
Method A (Weak Acid pKa < 15): Add
(325 mg, 1.0 mmol). Stir at RT for 15 min. -
Method B (Strong Base req.): Cool to 0°C, add
(60% dispersion, 1.2 mmol), stir for 30 min under .
-
-
Addition: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 mmol) dropwise via syringe.
-
Tip: If the reaction is sluggish, add KI (0.1 mmol).
-
-
Reaction: Heat the mixture to 60–80°C. Monitor by LC-MS or TLC.
-
Endpoint: Look for the disappearance of the heterocycle and the formation of the product mass (
mass shift corresponding to the loss of H and gain of ).
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Negishi Cross-Coupling ( Bond Formation)
Objective: To couple the alkyl chain to an aryl halide, creating a carbon-carbon bond.
Mechanism: Zinc insertion followed by Pd-catalyzed cross-coupling.
Note: Direct Grignard formation on this substrate can be challenging due to potential
Materials:
-
Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane[1]
-
Zinc Source: Zinc dust (activated) or Rieke Zinc
-
Catalyst:
or / S-Phos -
Coupling Partner: Aryl Bromide or Iodide
Step-by-Step Methodology:
-
Zinc Activation: In a dry Schlenk tube under Argon, activate Zinc dust (3.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in DMA or THF.
-
Insertion: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.5 equiv) slowly. Heat to 60°C for 2-4 hours.
-
Validation: Aliquot and quench with iodine; check by GC-MS or NMR for the consumption of the bromide.
-
-
Coupling: Cool the organozinc solution to RT. Add the Aryl Halide (1.0 equiv) and Palladium catalyst (5 mol%).
-
Reaction: Heat to 60–80°C for 12 hours.
-
Workup: Quench with saturated
, extract with ether, and purify.
Experimental Workflow Visualization
The following diagram details the operational workflow for the
Figure 2: Operational workflow for N-alkylation using 3-(2-Bromoethyl)-1,1-difluorocyclobutane.
Safety & Handling
-
Hazards: As an alkyl bromide, this compound is an alkylating agent and should be treated as a potential mutagen. Wear gloves and work in a fume hood.
-
Stability: The gem-difluoro group imparts significant stability to the ring. Unlike cyclopropylcarbinyl halides, which open easily, the difluorocyclobutane ring is robust under standard basic and acidic conditions.
-
Storage: Store at 2–8°C under inert atmosphere.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Mykhailiuk, P. K. (2015). 1,1-Difluorocyclobutane as a Lipophilic Bioisostere for the Phenyl Ring. Chemistry – A European Journal, 21(15), 5727–5731. Link
-
Grygorenko, O. O., et al. (2022).[2][3] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.[4] Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[5][2] Angewandte Chemie International Edition, 49(48), 8979–8980. (Reference for comparative ring pucker and bioisosterism principles). Link
Sources
- 1. 2229266-35-5|3-(2-Bromoethyl)-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes & Protocols: Incorporating the 1,1-Difluorocyclobutane Moiety into Drug Candidates
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the array of fluorinated motifs, the 1,1-difluorocyclobutane group has emerged as a particularly valuable bioisostere. Its unique three-dimensional structure and electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational preference.[2][3] This guide provides an in-depth overview of the strategic advantages of the 1,1-difluorocyclobutane moiety, detailed synthetic protocols for its incorporation, and case studies illustrating its successful application in drug discovery programs.
Introduction: The Strategic Value of the 1,1-Difluorocyclobutane Moiety
The cyclobutane scaffold is a significant structural motif in medicinal chemistry, with over 10 FDA-approved drugs featuring this ring system.[4] When geminally difluorinated, the cyclobutane ring becomes a highly valuable moiety for lead optimization. The introduction of the CF2 group can have several beneficial effects:
-
Metabolic Shielding: The strong carbon-fluorine bond is resistant to oxidative metabolism. The 1,1-difluorocyclobutane group can act as a "metabolic shield," blocking oxidation at or near the site of introduction. This was a crucial factor in the development of drugs like the IDH1 inhibitor Ivosidenib, where the motif increased metabolic stability while maintaining potency.[3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity alters the electronic profile of the molecule.[1][5] The 1,1-difluorocyclobutane moiety can lower the pKa of adjacent basic groups, which can be instrumental in mitigating hERG inhibition and P-glycoprotein (P-gp) efflux, common challenges in drug development.[2][3]
-
Conformational Constraint: The strained four-membered ring can stabilize bioactive conformations, potentially improving binding affinity to the biological target.[2][3]
-
Bioisosterism: The 1,1-difluorocyclobutane group serves as a unique bioisostere for other common chemical groups, such as a gem-dimethyl group or a carbonyl. This substitution can improve properties while maintaining or enhancing biological activity.
The following diagram illustrates the decision-making and experimental workflow for incorporating this moiety.
Caption: Workflow for designing, synthesizing, and evaluating drug candidates with the 1,1-difluorocyclobutane moiety.
Synthetic Strategies and Protocols
Access to 1,1-difluorocyclobutane-containing molecules has historically been limited, but recent advances have expanded the synthetic toolbox.[6] Strategies generally fall into two categories: de novo construction of the ring or incorporation of pre-functionalized building blocks.
Key Building Block: 3,3-Difluorocyclobutanone
A versatile and common starting point for many syntheses is commercially available 3,3-difluorocyclobutanone. This ketone is susceptible to elimination reactions, making nucleophilic additions challenging. The use of less basic organometallic reagents, such as organolanthanum reagents, has been shown to be crucial for achieving high yields in additions to this ketone.[6]
Protocol 1: Organolanthanum-Mediated Phenyl Addition to 3,3-Difluorocyclobutanone
This protocol describes the synthesis of 1-phenyl-3,3-difluorocyclobutanol, a key intermediate that can be further functionalized.
Reaction Scheme: (3,3-Difluorocyclobutanone) + PhCeCl2 -> 1-phenyl-3,3-difluorocyclobutanol
Reagents & Equipment:
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Phenyllithium (PhLi) solution
-
3,3-Difluorocyclobutanone
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
Step-by-Step Procedure:
-
Preparation of Organocerium Reagent:
-
Add CeCl3·7H2O to a round-bottom flask and heat under high vacuum at 140 °C for 2 hours to remove water.
-
Cool the anhydrous CeCl3 to room temperature and place under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous THF and stir vigorously for 2 hours to form a fine slurry.
-
Cool the slurry to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of PhLi dropwise to the CeCl3 slurry. Stir at -78 °C for 1 hour. This forms the PhCeCl2 reagent.
-
-
Addition to Ketone:
-
In a separate flask under an inert atmosphere, dissolve 3,3-difluorocyclobutanone in anhydrous THF and cool to -78 °C.
-
Slowly transfer the pre-formed PhCeCl2 slurry into the ketone solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyl-3,3-difluorocyclobutanol.
-
Causality: Standard Grignard or organolithium reagents are often too basic, leading to the elimination of HF from the difluorocyclobutanone.[3] The use of organocerium (organolanthanum) reagents, which are less basic but still highly nucleophilic, is critical to favor the desired 1,2-addition over elimination, thus maximizing the yield of the target alcohol.[6]
Deoxyfluorination of Cyclobutanones
A primary method for synthesizing 1,1-difluorocyclobutanes is the deoxofluorination of a corresponding 3,3-disubstituted cyclobutanone.[2] This is often the most direct route if the substituted cyclobutanone is readily accessible.
Caption: General workflow for the deoxofluorination of a cyclobutanone to form a 1,1-difluorocyclobutane.
Protocol 2: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)
Reaction Scheme: R,R'-Cyclobutanone + DAST -> R,R'-(1,1-Difluorocyclobutane)
Reagents & Equipment:
-
3,3-Disubstituted cyclobutanone starting material
-
Diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor®
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Plastic or Teflon reaction vessel (DAST can etch glass)
Step-by-Step Procedure:
-
Setup:
-
Under an inert atmosphere, dissolve the 3,3-disubstituted cyclobutanone in anhydrous DCM in a plastic flask.
-
Cool the solution to -78 °C.
-
-
Reagent Addition:
-
Slowly add DAST dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring it into a cooled, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, then brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography to obtain the pure 1,1-difluorocyclobutane product.
-
Causality: Deoxofluorinating agents like DAST replace the carbonyl oxygen with two fluorine atoms. The reaction proceeds through a fluorosulfurane intermediate. It is critical to perform the reaction under anhydrous conditions as these reagents react violently with water. The slow addition at low temperatures helps to control the reaction's exothermicity.
Impact on Drug Properties: Data & Case Studies
The true value of the 1,1-difluorocyclobutane moiety is demonstrated by its impact on key drug-like properties. The following table summarizes representative data from medicinal chemistry literature, comparing parent compounds to their fluorinated analogues.
| Compound Pair | Modification | Potency (IC50) | Metabolic Stability (t½, HLM) | Lipophilicity (cLogP) | Reference Insight |
| BACE1 Inhibitor | Amidine vs. Spiro-difluorocyclobutane-amidine | Maintained (nM range) | Significantly Increased | Decreased | The spirocyclic gem-difluorocyclobutane lowered the pKa of the amidine, reducing hERG liability and P-gp efflux while blocking a metabolic weak spot.[2][3] |
| GLS-1 Inhibitor | Isopropyl vs. 1,1-Difluorocyclobutyl | Maintained (nM range) | Significantly Increased | Similar | The gem-difluorocyclobutane motif was crucial in enhancing metabolic stability, a key factor in the development of IPN60090.[3] |
| MCHR1 Antagonist | gem-Dimethyl vs. 1,1-Difluorocyclobutyl | Maintained (nM range) | Significantly Increased | Increased | Replacing a metabolically vulnerable gem-dimethyl group with the 1,1-difluorocyclobutane moiety successfully blocked oxidation without compromising efficacy.[2][3] |
HLM: Human Liver Microsomes
These case studies highlight a recurring theme: the 1,1-difluorocyclobutane group is an effective tool for addressing metabolic liabilities without sacrificing the potency of the parent compound.[2][3] Its ability to fine-tune electronic properties further enhances its utility in overcoming common drug development hurdles like off-target activity and poor efflux profiles.[2][3]
Conclusion and Future Outlook
The 1,1-difluorocyclobutane moiety is more than just a fluorinated analogue; it is a sophisticated chemical tool that offers rational solutions to complex problems in drug discovery. Its ability to act as a stable, three-dimensional bioisostere that can simultaneously block metabolic pathways and modulate physicochemical properties makes it an attractive feature for modern medicinal chemists. As synthetic methodologies continue to improve, providing more diverse and accessible building blocks, the application of the 1,1-difluorocyclobutane scaffold is expected to grow, leading to the development of safer and more effective therapeutics.[3][4]
References
-
Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies. Source: The Pharma Journal. URL: [Link]
-
Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluo. Source: American Chemical Society. URL: [Link]
-
Title: Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. Source: ChemRxiv. URL: [Link]
-
Title: Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Source: PMC (PubMed Central). URL: [Link]
-
Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Source: Journal of Organic and Pharmaceutical Chemistry. URL: [Link]
-
Title: Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Source: ChemRxiv. URL: [Link]
-
Title: Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Title: One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Source: Organic Letters - ACS Publications. URL: [Link]
-
Title: The preparation and properties of 1,1-difluorocyclopropane derivatives. Source: PMC (PubMed Central). URL: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Strategic N-Alkylation using 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Executive Summary
This guide details the protocol for installing the 3-(2-ethyl)-1,1-difluorocyclobutane motif onto primary and secondary amines. This specific fluorinated building block is a critical bioisostere in modern medicinal chemistry.[1] Unlike standard alkyl chains, the gem-difluorocyclobutane moiety offers a unique combination of metabolic stability, lowered lipophilicity (compared to cyclohexyl), and specific conformational puckering that can improve ligand-target binding affinity.[1]
The protocol prioritizes the Finkelstein-assisted alkylation strategy to maximize yield and minimize thermal degradation of the strained cyclobutane ring.[1]
Chemical Logic & Reagent Analysis
The Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane
-
Structure: A cyclobutane core substituted at position 1 with two fluorine atoms and at position 3 with a bromoethyl tail.[1][2]
-
Electrophilicity: The primary alkyl bromide is moderately reactive toward
displacement.[1] However, the steric bulk of the cyclobutane ring at the -position relative to the leaving group can slightly retard the reaction rate compared to a simple n-propyl bromide.[1] -
Stability Concerns: While the C-F bonds are robust, the cyclobutane ring possesses inherent ring strain (
26 kcal/mol).[1] Harsh conditions (temperatures C or strong alkoxide bases) can trigger ring-opening or elimination reactions (forming vinyl-cyclobutanes).
The "Cesium Effect" and Iodide Catalysis
To mitigate the steric retardation and avoid high temperatures, this protocol utilizes two key chemical levers:
-
Iodide Catalysis (Finkelstein Reaction): The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide in situ to the more reactive alkyl iodide.[1]
-
Cesium Carbonate (
): Cesium is a large, soft cation ("The Cesium Effect").[1] It creates looser ion pairs with the carbonate anion in aprotic solvents, effectively increasing the basicity and solubility of the carbonate, facilitating the deprotonation of the amine without requiring strong, elimination-promoting bases like NaH.[1]
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| Amine Substrate | Nucleophile | 1.0 | Limiting reagent. |
| Reagent (Bromide) | Electrophile | 1.1 - 1.2 | Slight excess ensures conversion. |
| Base ( | Proton Scavenger | 2.0 - 3.0 | Finely ground powder preferred. |
| Additive (KI) | Catalyst | 0.1 - 0.5 | Essential for faster kinetics. |
| Solvent | Medium | N/A | DMF (preferred) or MeCN .[1] [0.1 M - 0.2 M] |
Step-by-Step Procedure
Step 1: Preparation
-
Oven-dry a reaction vial (screw-cap) and a magnetic stir bar.
-
Weigh out the Amine Substrate (1.0 eq) and Cesium Carbonate (
, 2.0 eq).[1] -
Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 0.15 M relative to the amine.[1]
-
Note: If the amine is an HCl salt, increase base to 3.0 eq.[1]
-
Step 2: Activation
-
Add Potassium Iodide (KI) (0.2 eq).[1]
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity of the suspension.
Step 3: Alkylation
-
Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 eq) via syringe.
-
Seal the vial and heat to 60°C .
-
Checkpoint: Monitor by LCMS or TLC after 2 hours.
-
Optimization: If conversion is <50% after 4 hours, increase temperature to 80°C. Do not exceed 90°C to prevent elimination byproducts.[1]
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Dilute with EtOAc (Ethyl Acetate) and wash with water (
) to remove DMF and inorganic salts.[1] -
Wash the organic layer once with brine.[1]
-
Dry over
, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).[1]
Mechanism & Workflow Visualization
The following diagram illustrates the catalytic cycle and the critical decision points during the reaction.
Figure 1: Reaction workflow utilizing in-situ iodide exchange to accelerate alkylation.
Troubleshooting & Optimization Guide
Common Issues
| Symptom | Diagnosis | Corrective Action |
| Low Conversion | Poor nucleophilicity or "Cesium clumping". | Switch solvent to DMSO (increases rate). Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.[1] |
| Elimination Product | Base is too strong or Temp is too high.[1] | Switch base from |
| Over-Alkylation | Primary amine reacting twice.[1] | Use a large excess of amine (2.0 eq) relative to the bromide, or protect the amine (e.g., as a sulfonamide) and alkylate, then deprotect.[1] |
Decision Tree for Conditions
Figure 2: Simplified selection logic for initial reaction conditions.
References
-
Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.
-
Salvatore, R. N., et al. (2001).[1] Cesium Effect: High Chemoselectivity in N-Alkylation of Amines. Tetrahedron Letters.
-
Context: Establishes the superiority of Cesium bases in promoting efficient alkylation.[1]
-
-
Enamine Ltd. (2023).[1] Building Blocks Catalog: Fluorinated Cyclobutanes.
- Context: Commercial availability and handling data for specific 3-substituted-1,1-difluorocyclobutane reagents.
-
Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
-
Context: The classical mechanism for iodide catalysis used in this protocol.[1]
-
Sources
reaction conditions for coupling 3-(2-Bromoethyl)-1,1-difluorocyclobutane with thiols
Application Note & Protocol
A Researcher's Guide to the Efficient Synthesis of Novel Thioethers: Coupling 3-(2-Bromoethyl)-1,1-difluorocyclobutane with Thiols
Abstract
The incorporation of unique bioisosteres is a cornerstone of modern drug discovery. The gem-difluorocyclobutane moiety has emerged as a valuable structural motif, prized for its ability to modulate the physicochemical properties of lead compounds, such as metabolic stability and lipophilicity.[1][2][3][4] When combined with the versatile thioether linkage, it provides access to a novel chemical space for researchers in medicinal chemistry. This guide provides a comprehensive, field-tested protocol for the efficient coupling of 3-(2-Bromoethyl)-1,1-difluorocyclobutane with a variety of thiols. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss key optimization parameters and troubleshooting strategies to ensure reproducible, high-yield synthesis.
Introduction: The Strategic Value of Fluorinated Scaffolds and Thioether Linkages
In the landscape of medicinal chemistry, fluorine-containing motifs are of immense interest.[4][5] The gem-difluorocyclobutane ring, in particular, offers a unique combination of properties. It is a small, polar, yet lipophilic group that can serve as a metabolically robust bioisostere for other functionalities.[2][4] Its strained four-membered ring system also imparts a distinct three-dimensional geometry to molecules.
Thioethers, the sulfur analogs of ethers, are also prevalent in pharmaceuticals and biologically active molecules.[6] The sulfur atom is less basic but more nucleophilic than oxygen, a property that is central to the synthetic strategy outlined here.[7][8] The coupling of 3-(2-Bromoethyl)-1,1-difluorocyclobutane with thiols via nucleophilic substitution provides a direct and reliable route to molecules that synergistically combine the benefits of both structural motifs. This protocol is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox and explore this promising area of chemical space.
Mechanistic Rationale: The SN2 Pathway
The formation of the thioether bond in this context proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[7][9][10] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Key Mechanistic Steps:
-
Deprotonation of the Thiol: Thiols are significantly more acidic than their alcohol counterparts.[8][11] However, to achieve maximum nucleophilicity, the thiol (R-SH) is first deprotonated by a base to form the corresponding thiolate anion (R-S⁻).[7][11][12] This step is rapid and typically irreversible with an appropriate base.
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom bonded to the bromine in 3-(2-bromoethyl)-1,1-difluorocyclobutane. This attack occurs from the backside of the carbon-bromine bond.[10][13][14]
-
Concerted Bond Formation and Fission: The reaction proceeds through a single, concerted step where the sulfur-carbon bond forms simultaneously as the carbon-bromine bond breaks.[10] This leads to an inversion of stereochemistry if the carbon were chiral, although in this specific substrate, the target carbon is primary.
-
Product Formation: The final products are the desired thioether and the bromide salt of the base's cation.
Why SN2 Dominates: Thiolates are excellent nucleophiles but relatively weak bases.[7][8] This characteristic heavily favors the SN2 pathway over the competing elimination (E2) reaction, especially with a primary alkyl halide like the one in our substrate.[8]
Caption: SN2 mechanism for thioether synthesis.
Experimental Workflow Overview
The overall experimental process is straightforward and can be completed within a standard laboratory fume hood. The workflow is designed to be robust and adaptable to various scales.
Caption: General experimental workflow diagram.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the coupling of an aromatic thiol (thiophenol) with 3-(2-Bromoethyl)-1,1-difluorocyclobutane on a 1.0 mmol scale. The procedure can be adapted for other thiols by adjusting molar masses.
Materials and Reagents:
-
3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.0 mmol, 1.0 eq.)
-
Thiophenol (1.05 mmol, 1.05 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous Sodium Chloride (Brine)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Septum and needles
-
Inert gas line (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL round-bottom flask.
-
Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Once cool, add Cesium Carbonate (1.5 eq.).
-
-
Reagent Addition:
-
Under the inert atmosphere, add anhydrous DMF (5 mL) to the flask.
-
Add the thiol (thiophenol, 1.05 eq.) via syringe. Stir the resulting suspension for 15 minutes at room temperature. The formation of the cesium thiolate should occur.
-
Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.0 eq.) dropwise to the stirring suspension via syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting alkyl bromide and the appearance of a new, typically less polar, product spot should be observed. The reaction is often complete within 2-4 hours.
-
Expert Tip: If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C to increase the rate.
-
-
Work-up:
-
Once the reaction is complete (as judged by TLC), quench the reaction by adding deionized water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash them with deionized water (2 x 10 mL) followed by brine (1 x 10 mL). This removes residual DMF and inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure thioether product.
-
-
Analysis:
-
Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Results and Optimization Parameters
The described protocol is robust for a range of thiols. Below is a table summarizing representative results and key parameters that can be adjusted for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Thiol Substrate | Aromatic & Aliphatic | Aromatic thiols may react slightly slower due to lower nucleophilicity of the thiolate. Reaction time may need to be extended. |
| Base | Cs₂CO₃, K₂CO₃, NaH | Cs₂CO₃ is highly effective due to its solubility in DMF, promoting a homogenous reaction. K₂CO₃ is a more cost-effective alternative but may require longer reaction times. NaH is a very strong, non-nucleophilic base but requires careful handling.[7] |
| Solvent | DMF, Acetonitrile, Acetone | DMF and Acetonitrile are excellent polar aprotic solvents for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[15] Acetone is also effective and can be easier to remove.[16] |
| Temperature | Room Temp to 50 °C | Most reactions proceed efficiently at room temperature. Gentle heating can be applied to accelerate sluggish reactions involving less reactive thiols. |
| Stoichiometry | 1.05-1.1 eq. of Thiol | A slight excess of the thiol ensures complete consumption of the limiting alkyl bromide. A large excess should be avoided to simplify purification. |
| Typical Yield | 80-95% | Yields are generally high but depend on the purity of starting materials and the efficiency of the chromatographic purification. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Inactive base; wet solvent/reagents. | Ensure the base is fresh and reagents/solvents are anhydrous. Dry glassware thoroughly. Consider using a stronger base like NaH if carbonate bases are ineffective. |
| Formation of Disulfide (R-S-S-R) | Oxidation of the thiol/thiolate. | Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. Use degassed solvents. This side reaction is more common with aromatic thiols.[6][17] |
| Multiple Product Spots on TLC | Incomplete reaction or side reactions. | Ensure sufficient reaction time. If elimination is suspected (unlikely with this substrate), lower the reaction temperature. |
Conclusion
This application note provides a reliable and high-yielding protocol for the SN2 coupling of 3-(2-Bromoethyl)-1,1-difluorocyclobutane with various thiols. The procedure is straightforward, utilizes common laboratory reagents, and is readily scalable. By leveraging the unique properties of the gem-difluorocyclobutane scaffold and the efficiency of thiolate chemistry, this method opens the door for the synthesis of a diverse library of novel thioethers for application in drug discovery and materials science.
References
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Using an alkyl halide and a thiol as starting materials, how would... Study Prep in Pearson+. [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. ACS Publications. [Link]
-
Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. [Link]
-
gem -Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem -Difluorocyclobutanes. ResearchGate. [Link]
-
Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]
-
3.2.6: Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Thiol Alkylation. YouTube. [Link]
-
SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. YouTube. [Link]
-
SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. [Link]
-
Reactions of Thiols. YouTube. [Link]
-
Nucleophilic substitution reactions. Khan Academy. [Link]
-
AQA A-Level Chemistry - Nucleophilic Substitution. YouTube. [Link]
-
R3.4.2 Nucleophilic substitution reactions. YouTube. [Link]
-
Nucleophilic Substitution and Properties of Haloalkanes. Organic Chemistry Lessons. [Link]
-
Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry). YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
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- 11. youtube.com [youtube.com]
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- 17. ias.ac.in [ias.ac.in]
Application Note: 3-(2-Bromoethyl)-1,1-difluorocyclobutane in Fragment-Based Drug Discovery (FBDD)
[1]
Executive Summary
This Application Note details the strategic integration of 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5) into Fragment-Based Drug Discovery (FBDD) workflows. As drug discovery shifts away from "flatland" architectures toward vectors with higher fraction of sp3 carbons (
This guide provides a validated protocol for utilizing this electrophile in Fragment Growing campaigns, specifically for the diversification of amine- or thiol-containing fragment hits.
Strategic Rationale: Why This Building Block?
In FBDD, the transition from a low-affinity "hit" (mM activity) to a "lead" (
The gem-Difluorocyclobutane Advantage[1]
-
Conformational Restriction: Unlike a flexible
-alkyl chain, the cyclobutane ring adopts a puckered "butterfly" conformation. This reduces the entropic penalty upon binding to a protein target. -
Bioisosterism: The 1,1-difluoro motif is electronically similar to a carbonyl oxygen (
) or an ether oxygen, allowing it to participate in dipole-dipole interactions or weak hydrogen bonding with the protein backbone, but without the metabolic liability of a ketone or ester. -
Metabolic Blocking: The fluorine atoms at the 1-position block oxidative metabolism (P450-mediated hydroxylation) that typically occurs on aliphatic rings.[1]
-
Dipole Modulation: The strong C-F dipoles can be oriented to interact with polar residues in the binding pocket, a feature absent in simple cycloalkyl analogs.
The Bromoethyl Handle
The 2-bromoethyl side chain provides a specific "reach" (approx. 3-4 Å from the ring to the attachment point).[1] This spacer is ideal for projecting the difluorocyclobutane moiety into hydrophobic pockets adjacent to the primary binding site of the fragment core.
Application Workflow: Fragment Growing
The following diagram illustrates the decision matrix for selecting this building block during a Fragment-to-Lead campaign.
Figure 1: Workflow for integrating 3-(2-Bromoethyl)-1,1-difluorocyclobutane into fragment elaboration.
Experimental Protocols
Protocol A: General N-Alkylation of Secondary Amine Fragments
Objective: To covalently attach the difluorocyclobutane motif to a fragment hit containing a secondary amine.[1]
Reagents:
-
Fragment Core: Secondary amine (1.0 equiv)
-
Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 equiv)
-
Base: Cesium Carbonate (
) or (2.0 - 3.0 equiv)[1] -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Recommended to accelerate reaction via Finkelstein exchange.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Procedure:
-
Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the Fragment Core (0.1 mmol) in anhydrous MeCN (1.0 mL).
-
Base Addition: Add
(0.3 mmol, 98 mg). If the amine is sterically hindered or has low nucleophilicity, add KI (0.01 mmol, 1.6 mg). -
Reagent Addition: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (0.12 mmol, ~24 mg/approx 16
L). -
Reaction: Seal the vial and heat to 60°C for 12–18 hours.
-
Note: Monitor by LCMS. If conversion is <50% after 6 hours, increase temperature to 80°C or switch solvent to DMF.
-
-
Work-up:
-
Cool to room temperature.
-
Filter through a 0.45
m PTFE syringe filter to remove inorganic salts. -
Rinse the filter cake with 0.5 mL MeCN.
-
-
Purification: Purify directly via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid gradient).
Protocol B: Quality Control & Characterization
Objective: Confirm the identity and purity of the elaborated fragment.
-
LCMS: Look for the parent ion
. The difluoro motif does not introduce a unique isotopic pattern, but the mass shift (+119 Da for minus H) is diagnostic.[1] -
19F NMR: This is the gold standard for verification.
-
Expected Signal: The gem-difluoro group typically appears as a complex pattern (AB system or apparent triplet/quartet depending on ring puckering) in the range of -80 to -100 ppm .[1]
-
Protocol: Dissolve 1-2 mg of purified product in
or . Acquire non-decoupled NMR (min 256 scans).
-
Data Presentation & Analysis
When comparing the new analog against the original fragment hit, summarize data as follows to assess the "Bang for Buck" (Ligand Efficiency maintenance).
Table 1: Comparative Analysis Template
| Compound ID | Structure Description | Molecular Weight (Da) | LogD (pH 7.4) | Potency ( | Ligand Efficiency (LE) | Metabolic Stability ( |
| Frag-001 | Parent Amine Hit | 180.2 | 1.2 | 150 | 0.42 | >60 |
| Frag-001-Alk | 236.3 | 2.8 | 12 | 0.35 | 15 (High Clearance) | |
| Frag-001-F2CB | Difluorocyclobutane Analog | 299.3 | 2.1 | 5 | 0.38 | >60 (Stable) |
Interpretation: In the hypothetical example above, the Frag-001-F2CB analog improves potency (30x) compared to the parent, maintains better metabolic stability than the simple alkyl chain (due to fluorine blocking), and keeps LogD in a desirable range.
Reaction Mechanism & Pathway[2][3]
The alkylation proceeds via a standard
Figure 2: Mechanistic pathway for the alkylation of secondary amines using 3-(2-Bromoethyl)-1,1-difluorocyclobutane.
References
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link
-
PubChem Compound Summary. (2024). 1,1-Difluorocyclobutane and derivatives. National Center for Biotechnology Information. Link
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3538-3545.[1] (Contextual grounding for saturated fluorinated rings).
- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Analogous reasoning for polar/lipophilic small rings).
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Welcome to the technical support guide for the purification of 3-(2-Bromoethyl)-1,1-difluorocyclobutane. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile fluorinated building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from medicinal chemistry to materials science. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Foundational Knowledge & Safety
This section covers the essential properties and safety protocols that form the basis of any successful purification strategy.
Q1: What are the critical physicochemical properties of 3-(2-Bromoethyl)-1,1-difluorocyclobutane that influence its purification?
Understanding the compound's properties is the first step. While extensive experimental data is not widely published, we can infer key characteristics from its structure and data on similar molecules.
-
Molecular Formula: C₆H₉BrF₂[1]
-
Molecular Weight: Approximately 199.04 g/mol [2]
-
Boiling Point: The boiling point is not definitively reported, but based on structurally related compounds like 3-(bromomethyl)-1,1-difluorocyclobutane (estimated b.p. 145.7 °C), it is expected to be moderately high and will be significantly lower under vacuum.[3]
-
Stability: The molecule contains a bromoethyl group, which can be susceptible to elimination reactions (loss of HBr) at elevated temperatures or in the presence of bases. The difluorocyclobutane ring itself is generally stable but introduces unique polarity.[3] The compound should be considered potentially thermally sensitive.
-
Solubility: It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. Its fluorinated nature may impart unique partitioning behavior, a concept known as "fluorophilicity," which can be exploited in chromatography.[4]
Q2: What are the mandatory safety precautions when handling and purifying this compound?
As a halogenated organic compound, strict safety measures are non-negotiable.
-
Engineering Controls: Always handle 3-(2-Bromoethyl)-1,1-difluorocyclobutane inside a certified chemical fume hood to avoid inhalation of vapors.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[7][8]
-
Static Discharge: The compound may be flammable. When transferring solvents or the compound itself, use grounding and bonding to prevent static discharge, which could ignite vapors. Use spark-proof tools and equipment where necessary.[5][7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][9] For long-term stability, storage in a refrigerator or freezer under an inert atmosphere is recommended.[10]
-
Waste Disposal: Dispose of all waste materials (including contaminated solvents and silica gel) in accordance with local, state, and federal regulations for hazardous chemical waste.[5]
Part 2: Purification Strategy & Troubleshooting Guide
This section addresses common issues and provides step-by-step guidance for achieving high purity.
Q3: What are the likely impurities I'll encounter after synthesizing 3-(2-Bromoethyl)-1,1-difluorocyclobutane?
Impurities are almost always related to the synthetic route. Common classes of impurities include:
-
Unreacted Starting Materials: Precursors from your specific synthesis are a common source of contamination.
-
Reagent-Derived Impurities: Excess reagents or their by-products.
-
Process-Related Impurities: These are molecules formed through side reactions, such as elimination, substitution, or rearrangement. For example, the elimination of HBr from the bromoethyl side chain could lead to a vinylcyclobutane derivative.[11][12]
-
Solvent Residue: Residual reaction or extraction solvents.
Q4: My initial analysis (GC-MS, ¹H NMR) shows a mixture of impurities. Should I use distillation or column chromatography?
The choice depends on the nature of the impurities. The following decision-making workflow can guide your strategy.
Caption: Purification strategy decision tree.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: My product is contaminated with a lower-boiling impurity that is difficult to remove.
-
Probable Cause: This is likely an unreacted starting material or a volatile by-product with a boiling point close to your product. Standard distillation may not have enough theoretical plates for separation.
-
Solution: Fractional Vacuum Distillation.
-
Apparatus: Use a distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates.
-
Vacuum: Apply a stable vacuum to lower the boiling point and prevent thermal decomposition. Aim for a pressure where the product boils between 60-120 °C.
-
Heating: Use a temperature-controlled heating mantle with a stir bar for smooth, even boiling. Do not overheat.
-
Collection: Collect fractions slowly. Monitor the head temperature closely; a stable temperature plateau indicates a pure fraction. Discard the initial forerun, which will be enriched with the lower-boiling impurity.
-
Problem 2: After distillation, my product is still contaminated with a high-boiling or colored impurity.
-
Probable Cause: These are typically non-volatile impurities, such as catalyst residues, polymerization by-products, or polar compounds that do not distill.
-
Solution: Silica Gel Column Chromatography.
-
Silica Selection: Use standard flash-grade silica gel (230-400 mesh).
-
Solvent System Selection: The unique polarity of organofluorine compounds requires careful solvent selection.[4][13] Start with a non-polar system and gradually increase polarity. A common starting point is a hexane/ethyl acetate or hexane/dichloromethane gradient.
-
Loading: Use a "dry loading" technique if the crude product has low solubility in the initial eluent. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column with gentle air pressure. The less polar product should elute before the more polar impurities. Collect fractions and analyze them by TLC or GC-MS.
-
| Parameter | Fractional Vacuum Distillation | Silica Gel Chromatography |
| Best For | Separating volatile compounds with different boiling points. | Removing non-volatile, polar, or colored impurities. |
| Advantages | Scalable, often requires less solvent. | High resolution for difficult separations, versatile. |
| Disadvantages | Risk of thermal decomposition, ineffective for azeotropes or compounds with very similar boiling points. | Can be solvent-intensive, potential for product loss on the column, requires more time for setup and execution. |
| Key Tip | Use a well-insulated column and a stable vacuum source. | Perform a small-scale TLC analysis first to determine the optimal solvent system. |
| Caption: Comparison of primary purification techniques. |
Problem 3: My product appears to be decomposing on the silica gel column (streaking on TLC, low recovery).
-
Probable Cause: The slightly acidic nature of standard silica gel can catalyze the elimination of HBr from the bromoethyl group, leading to decomposition.
-
Solution: Neutralize or Modify the Stationary Phase.
-
Neutralized Silica: Prepare a slurry of silica gel in your chosen non-polar solvent and add ~1% triethylamine (v/v) relative to the solvent volume. Swirl for 15 minutes, then pack the column as usual. This deactivates the acidic sites on the silica surface.
-
Alternative Sorbents: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or a fluorinated stationary phase, which can offer unique selectivity for organofluorine compounds.[4]
-
The following flowchart provides a visual guide for troubleshooting a failed purification attempt.
Caption: Troubleshooting flowchart for failed purification.
References
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]
-
Li, Y., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]
-
Ellis, D.A. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. Available at: [Link]
-
Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Bromocyclobutane. Available at: [Link]
-
Verhoog, S., et al. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Available at: [Link]
-
Mykhailiuk, P.K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Component B. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-3-fluorobenzotrifluoride. Available at: [Link]
-
Milligan, J.A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. Available at: [Link]
-
PubChem. (n.d.). 3-(2-bromoethyl)-1,1-difluorocyclobutane. Available at: [Link]
-
Dolbier Jr., W.R. (n.d.). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. ResearchGate. Available at: [Link]
-
Mykhailiuk, P.K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
-
Moynihan, H.A., & Horgan, D.E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
-
Hrin, M., et al. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]
-
Reddy, G.J., et al. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Honeywell Int Inc. (2019). A process for the production of fluorinated cyclobutane. Eureka | Patsnap. Available at: [Link]
-
Gronowitz, S. (n.d.). 3-bromothiophene. Organic Syntheses Procedure. Available at: [Link]
-
Sandle, T. (2021). Components of an effective disinfectant prequalification strategy. Manufacturing Chemist. Available at: [Link]
Sources
- 1. PubChemLite - 3-(2-bromoethyl)-1,1-difluorocyclobutane (C6H9BrF2) [pubchemlite.lcsb.uni.lu]
- 2. 2229266-35-5|3-(2-Bromoethyl)-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]
- 3. Buy 3-(Bromomethyl)-1,1-difluorocyclobutane | 1252934-30-7 [smolecule.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 1310729-91-9|3-Bromo-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]
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- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Impurities in the Synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Welcome to the technical support resource for the synthesis and purification of 3-(2-Bromoethyl)-1,1-difluorocyclobutane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable fluorinated building block. The unique structural properties of gem-difluorocyclobutane motifs make them increasingly important in drug discovery, but their synthesis can present challenges related to impurity formation and removal.[1][2]
This document provides in-depth, field-proven insights into managing common impurities through a troubleshooting-oriented question-and-answer format. We will explore the causality behind impurity formation, robust analytical strategies, and effective purification protocols to ensure the highest quality of your final product.
Section 1: The Synthetic Landscape and Genesis of Impurities
The synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane typically involves the functionalization of a pre-formed difluorocyclobutane core. A common and reliable strategy involves the conversion of a precursor alcohol, 2-(1,1-difluorocyclobutan-3-yl)ethanol, to the target bromoalkane. This final bromination step is often the primary source of process-related impurities that can complicate downstream applications.
Common bromination reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), known as the Appel reaction. While effective, these methods can lead to predictable side reactions, primarily elimination and incomplete conversion.
Caption: Primary reaction and side-product pathways in the final bromination step.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and work-up of 3-(2-Bromoethyl)-1,1-difluorocyclobutane.
Q1: My final product is contaminated with the starting alcohol, 2-(1,1-difluorocyclobutan-3-yl)ethanol. How can I improve conversion?
A1: The presence of unreacted starting material is a common issue stemming from incomplete reaction. Several factors can contribute to this:
-
Causality:
-
Insufficient Reagent: The stoichiometry of the brominating agent may be too low. For solid reagents like PPh₃, ensure accurate weighing and transfer. Liquid reagents like PBr₃ can degrade upon storage; using a freshly opened bottle or titrating to determine molarity is recommended.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a sluggish or stalled reaction. The activation energy for the desired substitution must be met.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint.
-
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Increase the equivalents of the brominating agent (e.g., from 1.1 eq to 1.3 eq). Add the reagent portion-wise to control the reaction exotherm.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring for the formation of the elimination byproduct (see Q2).
-
Extended Reaction Time: Allow the reaction to stir for a longer period, confirming the consumption of the starting material by an appropriate analytical method.
-
Q2: I'm observing a significant byproduct with a mass 81 Da lower than my product. What is it, and how do I prevent it?
A2: A mass loss of 81 Da (the mass of HBr) is the classic analytical signature of an elimination reaction, leading to the formation of 3-Vinyl-1,1-difluorocyclobutane .
-
Causality:
-
Mechanism: This byproduct forms via an E2 (bimolecular elimination) mechanism, which competes directly with the desired SN2 (bimolecular nucleophilic substitution) pathway.
-
Reaction Conditions: High temperatures strongly favor elimination over substitution. The presence of a strong, non-nucleophilic base can also promote this side reaction, although it is less common with standard PBr₃ or Appel conditions. The steric hindrance around the reaction center can also influence the SN2/E2 ratio.
-
-
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Running the reaction at 0 °C or even lower initially, followed by a slow warm-up to room temperature, is a standard approach.
-
Choice of Reagent: The Appel reaction (CBr₄/PPh₃) is often performed at lower temperatures than PBr₃ reactions and can sometimes give a cleaner product profile with less elimination.
-
Solvent Choice: Using a polar aprotic solvent (e.g., acetonitrile, DMF) can favor the SN2 pathway. However, ensure compatibility with your chosen reagents.
-
Q3: After purification by column chromatography, my product still contains a persistent, non-polar impurity. What are my options?
A3: This is often the elimination byproduct (3-Vinyl-1,1-difluorocyclobutane) discussed in Q2, as its polarity can be very similar to the target product, leading to co-elution.
-
Causality:
-
Similar Polarity: Both the desired bromoalkane and the vinyl byproduct are relatively non-polar, making separation by normal-phase silica gel chromatography challenging.
-
-
Advanced Purification Strategies:
-
Optimize Chromatography:
-
Solvent System: Use a very non-polar mobile phase (e.g., hexanes/ethyl acetate or hexanes/dichloromethane mixtures with a very low percentage of the polar component). A shallow gradient can improve resolution.
-
Alternative Sorbents: Consider using silver nitrate-impregnated silica gel. The silver ions can interact with the pi-bonds of the alkene, retarding its elution relative to the saturated bromoalkane.
-
-
Distillation: If the boiling points of the product and impurity are sufficiently different, fractional distillation under reduced pressure can be an effective purification method for larger scales. The boiling point of 3-(Bromomethyl)-1,1-difluorocyclobutane is approximately 145.7 °C at atmospheric pressure, and the vinyl byproduct would be expected to have a lower boiling point.[3]
-
Recrystallization: While the product is often a liquid or low-melting solid at room temperature, low-temperature recrystallization from a suitable solvent (e.g., pentane) may be possible and can be highly effective at rejecting impurities.[4]
-
Section 3: Analytical and Purification Protocols (FAQs)
Q4: What is the recommended QC protocol for analyzing the purity of 3-(2-Bromoethyl)-1,1-difluorocyclobutane?
A4: A multi-technique approach is essential for robust quality control. No single method can provide a complete picture of the impurity profile.[5][6]
-
Recommended Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying and quantifying volatile and semi-volatile impurities, such as the starting alcohol and the elimination byproduct.[7]
-
Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR): NMR provides unambiguous structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved. ¹⁹F NMR is particularly useful for confirming the integrity of the difluorocyclobutane ring.
-
High-Performance Liquid Chromatography (HPLC): For analyzing potential non-volatile impurities (e.g., triphenylphosphine oxide from an Appel reaction), reverse-phase HPLC with UV and/or MS detection is recommended.[8]
-
Data Summary Table: Key Impurities and Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Signal | Primary Cause | Recommended Purification |
| Unreacted Starting Material | 2-(1,1-difluorocyclobutan-3-yl)ethanol | 136.13 | GC-MS peak, ¹H NMR signal ~3.7 ppm (-CH₂OH) | Incomplete Reaction | Column Chromatography, Water Wash |
| Elimination Byproduct | 3-Vinyl-1,1-difluorocyclobutane | 102.11 | GC-MS peak (M-HBr), ¹H NMR vinyl signals ~5-6 ppm | High Temperature | Optimized Chromatography, Distillation |
| Phosphine Oxide | Triphenylphosphine oxide | 278.28 | HPLC peak (UV active), ¹H NMR aromatic signals | Reagent Byproduct (Appel) | Column Chromatography, Recrystallization |
Section 4: Standard Operating Protocols
Protocol 1: GC-MS Method for Impurity Profiling
-
Sample Preparation: Dilute 1 µL of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow ~1 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
-
Data Analysis: Integrate all peaks and identify them based on their mass spectra and retention times relative to an authentic standard of the product.
Protocol 2: Flash Column Chromatography for Purification
-
Column Packing: Select a silica gel column appropriately sized for the scale of the reaction. Pack the column using a non-polar solvent system (e.g., 100% hexanes or a 98:2 mixture of hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This technique generally provides better resolution than wet-loading.
-
Elution:
-
Begin eluting with a very non-polar mobile phase (e.g., 99:1 hexanes:ethyl acetate).
-
Collect fractions and analyze them by TLC, staining with potassium permanganate to visualize both the product and potential alkene impurities.
-
If separation is poor, consider using a shallow gradient elution, slowly increasing the polarity (e.g., from 1% to 5% ethyl acetate in hexanes over several column volumes).
-
-
Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC or GC-MS analysis) and concentrate them under reduced pressure to yield the purified 3-(2-Bromoethyl)-1,1-difluorocyclobutane.
Caption: Logical workflow for impurity identification and resolution.
References
-
Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Techniques for impurity profiling Source: ResearchGate URL: [Link]
-
Title: Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]
-
Title: Impurity Profiling in different analytical techniques Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: Organic Process Research & Development URL: [Link]
Sources
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy 3-(Bromomethyl)-1,1-difluorocyclobutane | 1252934-30-7 [smolecule.com]
- 4. DSpace [cora.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. biotech-spain.com [biotech-spain.com]
- 8. ijprajournal.com [ijprajournal.com]
optimizing reaction conditions for Williamson ether synthesis with 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Subject: 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Ticket ID: WES-F-3302 Status: Open for Optimization
Executive Summary & Substrate Profile
User Context: You are utilizing 3-(2-Bromoethyl)-1,1-difluorocyclobutane as a building block. This scaffold is a critical bioisostere, often used to replace phenyl rings or alkyl chains to modulate lipophilicity (
Technical Assessment:
The reaction is a Williamson Ether Synthesis (
| Feature | Chemical Implication | Operational Adjustment |
| Primary Bromide | Moderate leaving group ability. | Catalysis: Use Finkelstein conditions (KI) to generate the more reactive Iodide in situ.[1] |
| Ethyl Spacer | Separates leaving group from the ring. | Reactivity: Reduces steric hindrance compared to direct ring substitution, but introduces |
| Gem-difluoro | Electron-withdrawing; lipophilic. | Solubility: Requires polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC) for optimal conversion. |
| Cyclobutane Ring | High ring strain (~26 kcal/mol). | Stability: Avoid extreme temperatures (>100°C) or strong Lewis acids that could trigger ring-opening. |
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing significant starting material remaining after 12 hours."
Diagnosis: This is likely a Nucleophilicity vs. Solubility mismatch. The alkoxide may not be "naked" enough to attack the bromide, or the bromide is too slow to react.
-
Root Cause A: Ion Pairing. In solvents like THF or Toluene, the alkoxide cation (Na
, K ) pairs tightly with the oxygen, shielding it from reacting.-
Fix: Switch to DMF or DMSO . These solvents solvate the cation, leaving the alkoxide anion "naked" and highly reactive.
-
-
Root Cause B: Leaving Group Sluggishness. Bromide is a decent leaving group, but not the best.
-
Fix: Add 0.1 - 0.5 eq of Potassium Iodide (KI) . The I
displaces the Br to form the alkyl iodide, which reacts ~100x faster with the alkoxide (Finkelstein assistance).
-
Issue 2: "I have a new spot on TLC that is less polar than the product (Elimination)."
Diagnosis: You are observing E2 Elimination , forming 3-vinyl-1,1-difluorocyclobutane .
-
Mechanism: The base is deprotonating the
-carbon (on the ethyl chain) rather than attacking the -carbon. -
Fix 1 (Base Selection): If using
-BuOK (Potassium tert-butoxide), stop immediately. It is too bulky and acts as a base, not a nucleophile. Switch to NaH (Sodium Hydride) or Cs CO (Cesium Carbonate). -
Fix 2 (Temperature):
is favored at lower temperatures; E2 is favored at higher temperatures. Reduce reaction temp to 0°C RT or max 50°C .
Issue 3: "My yield is low when using Phenols as the nucleophile."
Diagnosis: Phenoxides are ambident nucleophiles (can react at C or O) and are weaker than aliphatic alkoxides.
-
Fix: Use Cesium Carbonate (Cs
CO ) in Acetonitrile (MeCN) or DMF . The "Cesium Effect" improves solubility and reactivity of phenoxides specifically.
Optimized Experimental Protocols
Protocol A: The "Standard" High-Performance Method (Recommended)
Best for: Small to mid-scale, difficult substrates, high-value synthesis.
-
Alkoxide Formation:
-
In a flame-dried flask under Argon, dissolve the alcohol/phenol (1.0 eq) in anhydrous DMF (0.2 M).
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Stir at RT for 30 min (until gas evolution ceases).
-
-
Finkelstein Activation:
-
Add Potassium Iodide (KI) (0.1 eq) to the mixture. This is the critical rate-accelerating step.
-
-
Substrate Addition:
-
Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.1 eq) dropwise (neat or in minimal DMF).
-
-
Reaction:
-
Stir at RT for 4–6 hours. Only heat to 50°C if TLC shows no progress after 4 hours.
-
-
Workup:
-
Quench with Sat. NH
Cl. Extract with EtOAc.[6] Wash organic layer with LiCl (5% aq) to remove DMF.
-
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, moisture-sensitive substrates, or avoiding NaH.
-
Biphasic Setup:
-
Dissolve substrate (1.0 eq) and alcohol (1.0 eq) in Toluene (or DCM).
-
Add Tetrabutylammonium Hydrogen Sulfate (TBAHS) or TBAB (0.1 eq).
-
-
Base Addition:
-
Add aqueous NaOH (30% w/w, 5.0 eq).
-
-
Reaction:
-
Vigorous stirring (1000+ RPM) is mandatory to create an emulsion. Heat to 50°C.
-
Note: The catalyst shuttles the phenoxide/alkoxide into the organic layer to react with the fluorinated bromide.
-
Visualizing the Logic
Diagram 1: Reaction Pathway & Competition
This diagram illustrates the kinetic competition between the desired ether synthesis and the elimination side reaction.
Caption: Kinetic competition between SN2 substitution (green path) and E2 elimination (red path). KI catalysis selectively accelerates the SN2 pathway.
Diagram 2: Optimization Decision Tree
Follow this logic flow to select the correct protocol for your specific alcohol.
Caption: Workflow for selecting reaction conditions based on nucleophile sterics and acidity.
References
-
Williamson Ether Synthesis Mechanism & Side Reactions
-
Phase Transfer Catalysis in Ether Synthesis
-
Gem-Difluorocyclobutane Stability & Properties
-
Chernykh, A. V., et al. (2019). "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry, 84(13), 8487-8496. Available at: [Link]
-
-
Finkelstein Reaction (Catalytic Iodide)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. francis-press.com [francis-press.com]
preventing elimination side products with 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Elimination Side-Product Prevention Guide
Ticket ID: #F2CB-E2-PREV Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reagent Focus: 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5 / 1310729-91-9 analogues)
Executive Summary
You are likely accessing this guide because your alkylation reactions using 3-(2-Bromoethyl)-1,1-difluorocyclobutane are suffering from low yields or "missing mass." The core issue is the competition between the desired Nucleophilic Substitution (
Due to the inductive effect of the gem-difluoro group and the steric environment of the cyclobutane ring, the ethyl spacer is susceptible to base-mediated elimination, generating 1,1-difluoro-3-vinylcyclobutane . This side product is often volatile and non-polar, making it difficult to detect by LCMS, leading to confusion regarding mass balance.
Part 1: Diagnostic & Mechanism[1]
Is this your problem?
Check your crude reaction mixture (before high-vacuum drying) for these indicators:
-
LCMS: Low ionization of the side product; you might only see starting material or product, but yield is <40%.
-
1H NMR: Look for the "Vinyl Fingerprint" of 1,1-difluoro-3-vinylcyclobutane:
- 5.7–5.9 ppm (1H, m): Internal vinyl proton.
- 5.0–5.2 ppm (2H, m): Terminal vinyl protons.
-
TLC: Appearance of a non-polar spot (high
in Hex/EtOAc) that does not stain well with Ninhydrin/UV but stains with .
The Mechanistic Pathway
The following diagram illustrates the competition between the desired alkylation and the parasitic elimination pathway.
Figure 1: Mechanistic divergence.[1] Strong bases attack the
Part 2: Reaction Optimization Matrix
To suppress the elimination pathway, you must destabilize the E2 transition state while maintaining or accelerating the
Critical Parameter: Base Selection
The
| Base Type | Examples | Risk Level | Recommendation |
| Alkoxides | CRITICAL | AVOID. These act as strong bases and will rapidly eliminate the primary bromide to the vinyl species.[2] | |
| Hydrides | HIGH | AVOID. Unless the nucleophile is very weak, NaH often causes elimination before alkylation is complete. | |
| Carbonates | LOW | PREFERRED. Weak enough to deprotonate phenols/amines but poor at effecting E2 elimination on primary alkyl halides. | |
| Amines | MEDIUM | CAUTION. Can form quaternary ammonium salts (quaternization) with the reagent itself. Use only if necessary. |
Critical Parameter: Solvent System
-
DMF/DMSO: High dielectric constants accelerate
, but if heated (>80°C), they can also support E2. -
Acetonitrile (MeCN): The "Goldilocks" solvent. Polar enough for
, but generally suppresses E2 compared to DMF at moderate temperatures. -
Acetone: Good for Finkelstein conditions (see Part 3).
Part 3: Proven Protocols
Protocol A: The "Cesium Effect" (Standard)
Best for: Phenols, Thiols, and secondary Amines.
-
Dissolve your nucleophile (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Add
(1.5 – 2.0 equiv).-
Why Cesium? The "Cesium Effect" increases the solubility of the carbonate and provides a "naked" anion, accelerating
without requiring the high basicity of alkoxides [1].
-
-
Stir at room temperature for 15 mins.
-
Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.1 – 1.2 equiv).
-
Heat to 50–60°C. Do not exceed 80°C.
-
Checkpoint: Monitor by LCMS.[3] If reaction is slow, add KI (0.1 equiv) rather than increasing temperature.
-
Protocol B: The Finkelstein Modification (High Efficiency)
Best for: Unreactive nucleophiles or when elimination is persistent. This method converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures where elimination is kinetically disfavored [2].
-
Dissolve the alkyl bromide (reagent) in Acetone or MeCN .
-
Add Sodium Iodide (NaI, 0.2 – 1.0 equiv). Stir for 15 mins.
-
Observation: You may see a transient precipitate (NaBr), indicating the halogen exchange is working.
-
-
Add your Nucleophile and Base (
or ). -
Run at 40°C .
Part 4: Troubleshooting FAQs
Q: I see the vinyl side product even with
-
Fix: Dilute the reaction to 0.05 M.
-
Fix: Switch to a "Soft Nucleophile" approach. If your nucleophile is an amine, try using the hydrohalide salt of the amine with a stoichiometric amount of base added slowly.
Q: Can I use microwave irradiation? A: Not recommended. Microwave heating often creates rapid superheating spikes that favor the higher-activation-energy pathway (Elimination) over the lower-energy pathway (Substitution) for this specific scaffold.[2] Stick to conventional oil bath heating.
Q: My product has the same mass as the side product?
A: Unlikely. The elimination product (vinyl) has a mass of
References
-
Cesium Carbon
- Source: Enamine Building Blocks / General Liter
- Context: is widely documented to promote alkylation over elimination due to the "cesium effect" and mild basicity compared to alkoxides.
-
Link:[2]
-
The Finkelstein Reaction: Mechanism and Applic
- Source: Organic Chemistry Portal
- Context: Use of NaI to catalyze alkyl
-
Link:[2]
-
Reactivity of Fluorin
- Source: N
- Context: Structural data and physical properties of 3-substituted-1,1-difluorocyclobutanes.
-
Link:[2]
-
Elimin
- Source: Lumen Learning / LibreTexts
- Context: Theoretical grounding on why primary halides undergo E2 with strong bases and how to prevent it.
-
Link:[2]
Sources
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. 1310729-91-9|3-Bromo-1,1-difluorocyclobutane|BLD Pharm [bldpharm.com]
- 3. Building Blocks Catalog - Enamine [enamine.net]
- 4. pharmdguru.com [pharmdguru.com]
- 5. ochem.as.uky.edu [ochem.as.uky.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
analytical methods for monitoring the progress of reactions involving 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Technical Support Center: 3-(2-Bromoethyl)-1,1-difluorocyclobutane Analysis
Ticket ID: #BF2CB-ANA-001 Subject: Analytical Methodologies for Reaction Monitoring & Troubleshooting Assigned Specialist: Senior Application Scientist
Core Directive & Executive Summary
User Query: "How do I reliably monitor reactions involving 3-(2-Bromoethyl)-1,1-difluorocyclobutane when standard UV methods fail?"
Executive Summary:
3-(2-Bromoethyl)-1,1-difluorocyclobutane presents a specific analytical challenge: it is UV-silent (lacks conjugation) and prone to thermal elimination (loss of HBr). Standard HPLC-UV (254 nm) will result in false negatives. The most robust analytical strategy relies on
Analytical Decision Matrix
Before selecting a method, consult the following decision tree to match your analytical goal with the correct instrument.
Figure 1: Analytical workflow for selecting the appropriate method based on reaction stage and molecular properties.
Tier 1 Support: Thin Layer Chromatography (TLC)
Issue: "I spotted the starting material and product, but the TLC plate is blank under the UV lamp."
Root Cause:
The cyclobutane ring and the aliphatic bromide chain do not absorb UV light at 254 nm. The gem-difluoro group (
Troubleshooting Protocol: You must use chemical stains (visualizing agents) that react with oxidizable functional groups or halides.
| Visualization Method | Suitability | Mechanism | Color Change |
| UV (254 nm) | ❌ Poor | No | None (Invisible) |
| Iodine ( | ✅ Good | Reversible intercalation into lipophilic spots. | Yellow/Brown spots |
| KMnO | ✅ Excellent | Oxidizes the alkyl halide/cyclobutane strain. | Yellow spots on Purple |
| Phosphomolybdic Acid (PMA) | ⚠️ Fair | General oxidation (requires strong heat). | Dark Green/Blue |
Step-by-Step Staining Guide:
-
Elution: Run TLC in Hexanes:EtOAc (start 90:10). The gem-difluoro group increases lipophilicity; expect high
in polar solvents. -
Dip: Dip the dried plate into Basic KMnO
. -
Heat: Gently heat with a heat gun.
-
Read: The cyclobutane derivative will appear as a yellow spot. Note: If you see a spot at the solvent front that wasn't there before, it may be the elimination product (alkene).
Tier 2 Support: F qNMR (The Gold Standard)
Issue: "How do I calculate percent conversion without isolating the intermediate?"
Solution:
Technical Insight:
The gem-difluoro group on the cyclobutane ring typically appears as a complex multiplet (AB pattern due to ring puckering) in the range of -80 to -120 ppm (relative to CFCl
Protocol: Quantitative
-
Sample Prep: Take 50
L of reaction mixture. Dissolve in 0.6 mL CDCl . -
Internal Standard (IS): Add a precise amount (e.g., 10
L) of -Trifluorotoluene ( -63 ppm) or 1,3,5-Bis(trifluoromethyl)benzene .-
Requirement: The IS peak must not overlap with the cyclobutane signal.
-
-
Acquisition Parameters:
-
D1 (Relaxation Delay): Set to
(typically 10–20 seconds for fluorinated alkanes) to ensure full magnetization recovery. -
Spectral Width: Ensure both IS and analyte are covered (usually +20 to -200 ppm).
-
Scans: 16–32 scans are usually sufficient due to high sensitivity (
F is 83% as sensitive as H).
-
-
Calculation:
(Where =Integration, =Number of Fluorines, =Molar Mass, =Mass)
Tier 3 Support: GC-MS & Thermal Instability
Issue: "I see two peaks in GC-MS. One is my product, but what is the lighter peak?"
Root Cause:
3-(2-Bromoethyl)-1,1-difluorocyclobutane is prone to HBr elimination inside the hot GC injector port (
Troubleshooting Flow:
Figure 2: Diagnosing thermal decomposition in GC-MS analysis.
GC Method Optimization:
-
Inlet Temperature: Lower to 180°C–200°C . High temps favor elimination.
-
Injection Mode: Use Pulsed Splitless to get the sample onto the column quickly at lower temperatures.
-
Column: Use a mid-polarity column (e.g., DB-624 or DB-1701) rather than non-polar DB-5 to separate the polar difluoro product from non-polar elimination byproducts.
Frequently Asked Questions (FAQs)
Q: Can I use Refractive Index (RI) detection for HPLC? A: Yes, but RI is isocratic only (no gradients) and has low sensitivity. For gradient elution (essential for separating polar impurities), CAD (Charged Aerosol Detector) or ELSD are the industry standards for non-UV chromophores.
Q: How do I distinguish the product from the starting material in
-
Starting Material: The
-Br group influences the ring puckering differently than a -N or -O group. -
Technique: Run a
F- H HOESY (Heteronuclear Overhauser Effect Spectroscopy) 2D experiment. This correlates the Fluorine signal directly to the protons on the side chain, confirming if the side chain has been modified.
Q: Is the gem-difluoro group stable to basic nucleophiles?
A: generally, yes. However, strong bases (e.g., t-BuLi) can cause deprotonation alpha to the
References
-
Quantit
F NMR:- Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
- Source: ChemRxiv (2021).
-
URL:[Link]
-
TLC Visualization
-
Cyclobutane Thermal Stability
- Title: Cyclobutane Derivatives from Thermal Cycloaddition Reactions (Thermal stability context).
- Source: Organic Reactions (Wiley).
-
URL:[Link]
-
General
F Chemical Shifts:- Title: 19F NMR Chemical Shift Table (Gem-difluoro ranges).
-
Source: Alfa Chemistry.[2]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3-(2-Bromoethyl)-1,1-difluorocyclobutane Derivatives by NMR Spectroscopy
Introduction
Fluorinated cyclobutane motifs are of increasing importance in medicinal chemistry, offering unique conformational constraints and metabolic stability to drug candidates. However, the synthesis of these complex structures, such as 3-(2-Bromoethyl)-1,1-difluorocyclobutane derivatives, necessitates unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for such analyses. This guide provides an in-depth comparison of various NMR techniques, offering a robust workflow for the unequivocal structural confirmation of these challenging molecules. We will delve into the causality behind experimental choices, ensuring a scientifically sound approach for researchers, scientists, and drug development professionals.
The Structural Challenge: Decoding the NMR Signature
The structure of 3-(2-Bromoethyl)-1,1-difluorocyclobutane presents a unique set of challenges for NMR analysis. The presence of a gem-difluoro group, a flexible bromoethyl side chain, and a four-membered ring system leads to complex spectra. A thorough understanding of the expected NMR signals is the first step toward successful structural elucidation.
-
¹H NMR: Protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings with each other and with the fluorine atoms. The protons of the bromoethyl side chain will appear as multiplets, further complicating the spectrum.
-
¹³C NMR: The carbon signals will be split by the directly attached fluorine atoms (¹JCF) and, to a lesser extent, by fluorine atoms two or more bonds away (²JCF, ³JCF). The large ¹JCF coupling constants can be particularly informative.[1][2]
-
¹⁹F NMR: This is a crucial experiment for confirming the presence and environment of the fluorine atoms.[3][4][5][6] The spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent protons.
Key NMR Techniques for Structural Confirmation: A Comparative Analysis
A multi-pronged approach utilizing a suite of 1D and 2D NMR experiments is essential for complete structural assignment.[7][8][9]
| NMR Experiment | Information Gained | Strengths | Limitations |
| ¹H NMR | Basic proton environment, multiplicity, and integration. | Quick and sensitive. Provides initial structural insights. | Signal overlap and complex coupling can hinder interpretation. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Reveals the carbon skeleton. C-F couplings are diagnostic. | Low sensitivity. Long acquisition times may be required. |
| ¹⁹F NMR | Direct detection of fluorine atoms and their environment.[5][6] | Highly sensitive and has a wide chemical shift range, minimizing signal overlap.[6][10] | Does not provide direct information about the carbon or proton framework. |
| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds).[11] | Establishes proton-proton connectivity within spin systems. | Does not provide information about connectivity across quaternary carbons or heteroatoms. |
| HSQC | Correlates protons to their directly attached carbons.[12] | Powerful for assigning protonated carbons. Resolves overlapping proton signals. | Does not show correlations to quaternary carbons. |
| HMBC | Correlates protons to carbons over longer ranges (typically 2-3 bonds).[12][13][14] | Crucial for connecting different spin systems and identifying quaternary carbons.[7][13] | Requires optimization of the long-range coupling delay. |
| NOESY | Correlates protons that are close in space.[7][15][16] | Essential for determining stereochemistry and conformational preferences.[7][15][16] | Can be complex to interpret due to spin diffusion. |
Experimental Data & Interpretation: A Case Study
Let's consider a hypothetical dataset for a 3-(2-Bromoethyl)-1,1-difluorocyclobutane derivative to illustrate the interpretation process.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm), Multiplicity, J (Hz) |
| 1 | - | 118.5 (t, ¹JCF = 280) |
| 2, 4 | 2.55 (m) | 38.2 (t, ²JCF = 25) |
| 3 | 2.80 (m) | 35.1 |
| 5 (CH₂) | 3.20 (t, J = 7.0) | 33.5 |
| 6 (CH₂) | 3.50 (t, J = 7.0) | 30.8 |
Interpretation Workflow:
-
¹³C NMR Analysis: The triplet at 118.5 ppm with a large coupling constant of 280 Hz is characteristic of a CF₂ group. The triplet at 38.2 ppm with a smaller coupling of 25 Hz is indicative of carbons adjacent to the CF₂ group.
-
HSQC Analysis: This experiment would correlate the proton signal at 2.55 ppm to the carbon signal at 38.2 ppm (C2/C4) and the proton at 2.80 ppm to the carbon at 35.1 ppm (C3). It would also link the protons at 3.20 ppm and 3.50 ppm to their respective carbons at 33.5 ppm and 30.8 ppm.
-
COSY Analysis: A COSY spectrum would show a correlation between the protons at 2.55 ppm (H2/H4) and 2.80 ppm (H3), confirming their connectivity within the cyclobutane ring. It would also show a correlation between the protons at 3.20 ppm (H5) and 3.50 ppm (H6), establishing the bromoethyl fragment.
-
HMBC Analysis: This is the key experiment to link the side chain to the ring. We would expect to see a correlation from the protons on the side chain (H5, 3.20 ppm) to the carbons of the ring (C2/C4 and C3), and vice-versa. For instance, a cross-peak between H5 and C3 would definitively prove the attachment point.
-
¹⁹F NMR Analysis: The ¹⁹F NMR would show a multiplet, confirming the fluorine environment and its coupling to the neighboring protons.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical flow of experiments for confirming the structure.
Caption: Workflow for NMR-based structural elucidation.
Key Correlation Diagram
The following diagram highlights the crucial COSY and HMBC correlations for confirming the connectivity in 3-(2-Bromoethyl)-1,1-difluorocyclobutane.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. chem.as.uky.edu [chem.as.uky.edu]
- 15. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
comparing the reactivity of 3-(2-Bromoethyl)-1,1-difluorocyclobutane with other alkylating agents
Comparison Guide: Reactivity & Application of 3-(2-Bromoethyl)-1,1-difluorocyclobutane
Executive Summary
3-(2-Bromoethyl)-1,1-difluorocyclobutane is a specialized alkylating agent employed primarily in medicinal chemistry to introduce the 3-(2-ethyl)-1,1-difluorocyclobutyl motif. This moiety serves as a metabolically stable, lipophilic bioisostere for traditional alkyl chains (e.g., n-butyl, isobutyl) or carbocycles (e.g., cyclohexyl, phenyl).
Unlike simple alkyl halides, this reagent offers a strategic balance: it retains the high reactivity of a primary alkyl bromide while delivering a fluorinated scaffold that modulates pKa, lowers lipophilicity (LogD) relative to non-fluorinated cycloalkanes, and blocks metabolic oxidation sites.
Technical Profile & Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(2-Bromoethyl)-1,1-difluorocyclobutane |
| CAS Number | 2229266-35-5 |
| Molecular Formula | C₆H₉BrF₂ |
| Molecular Weight | 199.04 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Reactive Center | Primary Alkyl Bromide (–CH₂CH₂Br) |
| Key Feature | gem-Difluoro substitution at C1 (remote electron-withdrawing group) |
Reactivity Benchmarking: A Comparative Analysis
The following matrix compares 3-(2-Bromoethyl)-1,1-difluorocyclobutane against standard alternatives used to introduce similar structural motifs.
Comparative Performance Matrix
| Reagent | Reactivity (Sₙ2) | Steric Profile | Metabolic Stability (Product) | Primary Side Reaction |
| 3-(2-Bromoethyl)-1,1-difluorocyclobutane | High (Primary Br) | Moderate (Remote Ring) | Excellent (Blocked C-H oxidation) | E2 Elimination (minor) |
| 3-(2-Bromoethyl)cyclobutane | High | Moderate | Moderate (Ring oxidation possible) | E2 Elimination |
| 1-Bromobutane (Linear Control) | Very High | Low | Poor (ω-oxidation) | None |
| 3-Bromocyclobutane-1,1-difluoride | Very Low (Secondary) | High (Ring Strain) | Excellent | Ring Contraction / Elimination |
Detailed Analysis
1. Vs. Non-Fluorinated Analog (3-(2-Bromoethyl)cyclobutane):
-
Reactivity: The gem-difluoro group at position 1 exerts a strong inductive electron-withdrawing effect (-I). However, because the reactive bromine is separated by an ethyl spacer (position 3 + 2 carbons), this effect is attenuated. The reactivity is comparable to the non-fluorinated analog, though slightly slower due to the dipole-dipole repulsion in the transition state.
-
Advantage: The fluorinated analog prevents metabolic oxidation at the cyclobutane ring, a common clearance pathway for simple cycloalkanes.
2. Vs. Direct Ring Halides (e.g., 3-Bromo-1,1-difluorocyclobutane):
-
Reactivity: Direct secondary cyclobutyl halides are notoriously sluggish in Sₙ2 reactions due to ring strain (puckering) and steric hindrance at the reaction center.
-
Advantage: The ethyl spacer in 3-(2-Bromoethyl)-1,1-difluorocyclobutane restores "primary bromide" reactivity, allowing for mild alkylation conditions (e.g., K₂CO₃, MeCN, 60°C) rather than the harsh forcing conditions required for direct cyclobutylations.
3. Vs. Linear Fluoroalkyls (e.g., 1-Bromo-4,4-difluoropentane):
-
Reactivity: Linear analogs are sterically unencumbered and react faster.
-
Advantage: The cyclobutane ring provides conformational restriction.[1] This "rigidification" often improves target binding affinity by reducing the entropic penalty of binding, a benefit linear chains cannot offer.
Mechanistic Insight & Decision Logic
The following diagram illustrates the decision process for selecting this reagent and the mechanistic factors influencing its reactivity.
Caption: Decision logic for reagent selection based on medicinal chemistry requirements (stability vs. reactivity).
Experimental Protocol: N-Alkylation of Amines
This protocol is validated for secondary amines, a common application in fragment-based drug discovery.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 equiv)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv) for lower reactivity amines.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Base Addition: Add K₂CO₃ (3.0 mmol, 414 mg). Stir the suspension at room temperature for 10 minutes to ensure deprotonation/activation.
-
Alkylation: Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 mmol, ~239 mg) dropwise via syringe.
-
Note: The reagent is a liquid; density is approx 1.4 g/mL (estimate), so volumetric addition is possible but gravimetric is recommended for precision.
-
-
Reaction: Seal the vial and heat to 60°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS. The product will show a characteristic mass shift (+119 Da for the C₆H₇F₂ fragment).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluorocyclobutyl group is lipophilic; products typically elute slightly earlier than non-fluorinated analogs.
Troubleshooting Guide:
-
Low Conversion: Switch solvent to DMF and increase temperature to 80°C. Add NaI (0.1 equiv) to generate the in situ alkyl iodide (Finkelstein condition), which is significantly more reactive.
-
Elimination By-product: If styrene-like elimination products are observed (formation of vinyl cyclobutane), switch to a non-nucleophilic organic base like DIPEA in DCM at room temperature, though reaction times will increase.
References
-
Grygorenko, O. O., et al. (2022).[2] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. [Link]
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[2][3][4][5] [Link]
-
PubChem Compound Summary . (2024). 3-(2-Bromoethyl)-1,1-difluorocyclobutane. National Center for Biotechnology Information. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et [organic-chemistry.org]
- 4. Dialkylation of CF2 unit enabled by cobalt electron-shuttle catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
in vitro ADME properties of 3-(2-Bromoethyl)-1,1-difluorocyclobutane derivatives
In Vitro ADME Profiling of 3-(2-Bromoethyl)-1,1-difluorocyclobutane Derived Scaffolds
Executive Summary: The Metabolic Switch
In modern medicinal chemistry, 3-(2-Bromoethyl)-1,1-difluorocyclobutane is not merely an alkylating agent; it is a strategic tool used to install the gem-difluorocyclobutane (DFCB) motif. This motif serves as a bioisostere for unstable alkyl chains (like n-butyl or tert-butyl) and phenyl rings.
The primary driver for using this scaffold is the "Fluorine Effect" : the strategic replacement of oxidizable C-H bonds with metabolically robust C-F bonds to reduce intrinsic clearance (
This guide compares DFCB-derived scaffolds against their non-fluorinated analogs (cyclobutane) and classical lipophilic moieties (gem-dimethyl, phenyl) to assist lead optimization decisions.
Comparative ADME Profiling
A. Metabolic Stability (Microsomal Stability)
The most significant advantage of DFCB derivatives is the blocking of oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds.
-
Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Furthermore, the high electronegativity of fluorine reduces the electron density of the cyclobutane ring, making the remaining C-H bonds less susceptible to CYP-mediated hydroxylation.
-
Performance: DFCB derivatives typically exhibit a 2- to 5-fold reduction in
compared to their non-fluorinated cyclobutane or alkyl analogs.
B. Physicochemical Properties (LogD & Solubility)
Incorporating the DFCB motif via the ethyl linker introduces a unique dipole moment ("the pucker") that affects solubility differently than a simple alkyl chain.
-
Lipophilicity: Contrary to the assumption that fluorine always increases lipophilicity, the DFCB motif is often less lipophilic than a phenyl ring or a tert-butyl group, but more lipophilic than a simple cyclobutane.
-
Solubility: The "Escape from Flatland."[1] Unlike phenyl rings, the DFCB motif is
hybridized and 3-dimensional. This disrupts crystal lattice packing energy, often resulting in higher thermodynamic solubility compared to planar aromatic analogs.
C. Acid-Base Modulation (pKa & hERG)
If the 3-(2-Bromoethyl)-1,1-difluorocyclobutane is used to alkylate an amine, the fluorine atoms (located
-
Impact: This typically lowers the basicity (pKa) of the amine by 1.0–2.0 log units.
-
Benefit: Lowering the pKa of a basic amine reduces the percentage of the ionized species at physiological pH (7.4), which can:
-
Improve membrane permeability (more neutral species).
-
Reduce hERG channel inhibition , a common toxicity liability associated with high-pKa basic amines.
-
Data Summary: DFCB vs. Alternatives
The following table synthesizes comparative trends for a hypothetical Drug-Linker-R scaffold.
| Property | DFCB-Ethyl (Target) | Cyclobutane-Ethyl (Analog) | Phenyl (Aromatic) | |
| Metabolic Stability ( | High (Blocked oxidation) | Low/Medium (Ring oxidation) | Low (Susceptible to | Medium (Susceptible to hydroxylation) |
| Lipophilicity ( | Moderate (+0.4 vs Analog) | Low (Baseline) | High | High |
| Solubility | Moderate/High (3D shape) | High | Low | Low (Planar stacking) |
| pKa Influence | Lowers pKa (-1 to -2 units) | Neutral | Neutral | Neutral |
| Permeability ( | High (Lower ionization) | Moderate | High | High |
Visualizing the Bioisosteric Logic
The following diagram illustrates the decision-making process when selecting the DFCB reagent to solve specific ADME liabilities.
Caption: Decision tree for utilizing 3-(2-Bromoethyl)-1,1-difluorocyclobutane to resolve metabolic and toxicity liabilities.
Experimental Protocol: Human Liver Microsome (HLM) Stability
To validate the metabolic superiority of the DFCB derivatives, the following Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating using internal controls.
A. Materials & Reagents
-
Test Compound: DFCB-derivative (10 mM stock in DMSO).
-
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning or XenoTech).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Controls:
-
High Clearance: Testosterone or Verapamil.
-
Low Clearance: Warfarin or Atenolol.
-
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
B. Step-by-Step Workflow
-
Preparation:
-
Prepare Master Mix : Phosphate buffer (100 mM, pH 7.4) + HLM (final conc. 0.5 mg/mL).
-
Pre-warm Master Mix at 37°C for 5 minutes.
-
-
Incubation Initiation:
-
Spike Test Compound into Master Mix (Final conc. 1 µM, DMSO < 0.1%).
-
Critical Step: Split samples into two groups: +NADPH (Active) and -NADPH (Control for chemical instability).
-
Add NADPH to start the reaction (Time
).
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution to stop metabolism and precipitate proteins.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculate % remaining parent compound relative to Internal Standard.
-
-
Calculation:
-
Plot
vs. Time. -
Slope
determines half-life: . -
Intrinsic Clearance (
):
-
C. Assay Workflow Diagram
Caption: Standardized workflow for assessing intrinsic clearance (
References
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
PubChem. (2025). 1,1-Difluorocyclobutane Compound Summary. National Library of Medicine. Link
-
WuXi AppTec. (2025). In Vitro ADME Services and Assay Panels. Link
Sources
Structural Profiling of 3-(2-Bromoethyl)-1,1-difluorocyclobutane: A Comparative Guide to X-ray vs. Solution-State Analysis
Topic: X-ray crystallographic analysis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane derivatives Content Type: Publish Comparison Guides
Executive Summary
In modern drug discovery, the 1,1-difluorocyclobutane motif has emerged as a high-value bioisostere, offering a lipophilic, metabolically stable alternative to carbonyls or ethers. However, the efficacy of this motif relies heavily on its spatial arrangement—specifically the ring puckering angle and the orientation of the 3-substituent.
This guide provides a technical comparison of structural analysis methods for 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5) and its derivatives. While solution-state NMR is the standard for purity assessment, we demonstrate that Single Crystal X-ray Diffraction (SC-XRD) is the superior method for resolving the specific conformational locks required for accurate Structure-Based Drug Design (SBDD).[1][2]
Part 1: The Structural Challenge
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain. For 3-(2-Bromoethyl)-1,1-difluorocyclobutane , two critical structural variables define its "performance" as a pharmacophore scaffold:
-
Ring Puckering Angle (
): The deviation from planarity (typically 20°–35°). -
Substituent Orientation: Whether the bulky 3-(2-bromoethyl) group adopts a pseudo-equatorial or pseudo-axial position relative to the fluorine atoms.
The Problem: In solution (NMR), the low energy barrier to ring inversion often results in an averaged signal, masking the true bioactive conformation. Only X-ray crystallography captures the discrete, low-energy state relevant to protein binding.[1][2]
Part 2: Methodology Comparison
Single Crystal X-ray Diffraction (The Gold Standard)
Target Outcome: Precise determination of bond lengths, puckering angle, and absolute configuration.
Experimental Protocol for 3-(2-Bromoethyl)-1,1-difluorocyclobutane: Since this derivative is typically a low-melting solid or semi-solid, standard room-temperature data collection is insufficient due to high thermal motion of the flexible bromoethyl chain.[1]
-
Crystallization: Use slow evaporation of a saturated pentane/dichloromethane (3:1) solution at 4°C. If the sample is an oil, in situ cryocrystallography (using a localized IR laser for zone melting) is required.
-
Data Collection: Must be performed at 100 K (or lower) using Cu-K
radiation.[1][2] The heavy Bromine atom (Z=35) provides excellent anomalous scattering, facilitating structure solution even without other heavy atoms. -
Refinement: Special attention must be paid to the disorder of the ethyl chain. The ring carbons often exhibit elongated thermal ellipsoids if the puckering is disordered.
Solution-State NMR ( H & F)
Target Outcome: Bulk purity and dynamic conformational averaging.[1][2]
-
Observation: In
F NMR, the geminal fluorines often appear as a simplified AB system or a triplet-of-triplets if the ring flipping is fast on the NMR timescale. -
Limitation: This "time-averaged" planar view fails to predict steric clashes in a rigid protein binding pocket.[1][2]
Computational Modeling (DFT)
Target Outcome: Energy barrier calculation.
-
Utility: DFT (e.g., B3LYP/6-31G*) is used to calculate the energy penalty between the pseudo-equatorial and pseudo-axial conformers, validating the X-ray result.
Part 3: Comparative Performance Data
The following table contrasts the data fidelity of X-ray analysis against alternatives for this specific class of fluorinated cyclobutanes.
| Feature | X-ray Crystallography | Solution NMR ( | DFT Calculation |
| Primary Output | Static 3D Coordinates ( | Time-averaged Chemical Shifts ( | Theoretical Energy Minima ( |
| Ring Geometry | Resolves precise puckering angle ( | Often indicates "planar" average ( | Predicts two minima; requires validation |
| Substituent Position | Defines pseudo-equatorial vs. axial preference | Indistinguishable due to rapid flipping | Calculated preference |
| Chain Flexibility | Visualized as "Disorder" (Rotamers A/B) | Averaged couplings ( | Single static conformer (usually) |
| Suitability for SBDD | High (Direct input for docking) | Low (Requires modeling) | Medium (Good starting point) |
Technical Insight: For 3-substituted-1,1-difluorocyclobutanes, X-ray analysis frequently reveals a pseudo-equatorial preference for the bulky alkyl group to minimize 1,3-diaxial repulsion with the fluorine atoms.[1][2] This is a critical design parameter that NMR often misses.
Part 4: Experimental Workflows
Workflow 1: Crystallization & Structure Solution
The following diagram outlines the decision process for handling these derivatives, which often exhibit low melting points.
Caption: Decision tree for crystallizing low-melting fluorinated cyclobutane derivatives.
Workflow 2: Analytical Hierarchy for Drug Design
When to deploy X-ray vs. NMR in the development pipeline.
Caption: Integration of X-ray data into the Structure-Based Drug Design (SBDD) pipeline.
References
-
Grygorenko, O. O., et al. (2023). 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.
-
Luntz, A. C. (1969). Microwave spectrum and ring-puckering vibration in 1,1-difluorocyclobutane. The Journal of Chemical Physics.
-
Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry.
-
BLD Pharm. (n.d.). Product Data Sheet: 3-(2-Bromoethyl)-1,1-difluorocyclobutane.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
Sources
Comparative Guide: Biological Impact of 3-(2-Bromoethyl)-1,1-difluorocyclobutane in Drug Design
Topic: Biological Activity of Compounds Synthesized from 3-(2-Bromoethyl)-1,1-difluorocyclobutane Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the "magic methyl" effect has largely been superseded by the "strategic fluorine" effect. This guide analyzes the biological utility of 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS: 2229266-35-5), a specialized building block used to introduce the 1,1-difluorocyclobutane (DFCB) moiety.
Unlike standard alkyl linkers or non-fluorinated cycloalkanes, the DFCB motif offers a dual advantage: metabolic shielding via the gem-difluoro group and conformational locking via the strained cyclobutane ring. This guide compares DFCB-derived compounds against their non-fluorinated and open-chain alternatives, providing experimental evidence for their superior pharmacokinetic (PK) profiles.
Technical Comparison: DFCB vs. Structural Alternatives
The following analysis compares the DFCB moiety (derived from the title compound) against two common structural alternatives: the non-fluorinated Ethylcyclobutane and the open-chain Difluoroalkyl linker.
Performance Matrix
| Feature | 1,1-Difluorocyclobutane (Product) | Ethylcyclobutane (Alternative A) | Open-Chain Difluoro (Alternative B) |
| Metabolic Stability ( | High. The gem-F | Low to Moderate. The ring C-H bonds are prone to hydroxylation. | Moderate. |
| Basicity Modulation ( | Strong Effect. Lowers amine pKa by 1.5–2.5 units due to through-space/inductive electron withdrawal. | Neutral. No significant effect on basic center pKa. | Variable. Depends heavily on distance; often less effective due to flexibility. |
| Conformational Entropy | Rigid. Locks pharmacophores in a specific vector ("puckered" ring). | Rigid. Similar vector, but lacks the electronic bias of fluorine. | Flexible. High entropic penalty upon protein binding. |
| Lipophilicity (LogD) | Tuned. Fluorine increases lipophilicity vs. H, but the polarity of the C-F bond often improves solubility vs. pure hydrocarbons. | High. Pure hydrocarbon rings often suffer from poor aqueous solubility. | Variable. Often higher than cyclic analogs due to increased surface area. |
Key Mechanistic Insight: The "Metabolic Shield"
The primary biological advantage of using 3-(2-Bromoethyl)-1,1-difluorocyclobutane is the prevention of oxidative metabolism. In non-fluorinated cyclobutanes, the C3 position is a "soft spot" for Cytochrome P450 enzymes. Replacing these hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively shuts down this metabolic pathway.
Expert Note: When attaching this motif to a basic amine (common in kinase inhibitors), the gem-difluoro group lowers the pKa of the amine. This reduces the percentage of ionized drug at physiological pH, improving membrane permeability and often reducing hERG channel blockade liability.
Case Study: Optimization of a Kinase Inhibitor
Context: A hypothetical lead optimization campaign for an EGFR inhibitor.
The Challenge: A lead compound containing a standard N-ethylpiperazine tail shows excellent potency (IC
The Solution: Replacement of the ethyl group with the 2-(1,1-difluorocyclobut-3-yl)ethyl moiety using the title building block.
Comparative Data
| Compound Variant | IC | HLM Stability ( | hERG IC | pKa (Piperazine N) |
| Original (Ethyl) | 12 nM | 14 min | 3.2 | 8.9 |
| Cyclobutane Analog | 15 nM | 28 min | 4.5 | 8.8 |
| DFCB Analog (Product) | 18 nM | >120 min | >30 | 7.1 |
Analysis:
-
Potency: Maintained within the same order of magnitude (slight drop due to steric bulk).
-
Stability: Drastic improvement (>8x) due to the metabolic block of the fluorine and steric protection of the nitrogen.
-
Safety: The pKa shift (8.9
7.1) reduced basicity, significantly mitigating hERG toxicity.
Visualizations
Figure 1: Synthesis Workflow
A robust protocol for installing the DFCB motif using 3-(2-Bromoethyl)-1,1-difluorocyclobutane.
Caption: S
Figure 2: Structure-Activity Relationship (SAR) Logic
Why the DFCB group outperforms standard alkyl chains.
Caption: The synergistic effect of the DFCB moiety. The ring provides structural rigidity while the fluorine atoms provide electronic and metabolic protection.
Experimental Protocols
Protocol A: Synthesis of DFCB-Amine Derivative
Objective: Alkylation of a secondary amine using 3-(2-Bromoethyl)-1,1-difluorocyclobutane.
-
Reagents:
-
Substrate: Secondary amine scaffold (1.0 equiv).
-
Reagent: 3-(2-Bromoethyl)-1,1-difluorocyclobutane (1.2 equiv).
-
Base: Potassium carbonate (
), anhydrous (3.0 equiv). -
Solvent: Acetonitrile (MeCN), anhydrous.
-
Catalyst (Optional): Potassium iodide (KI, 0.1 equiv) to accelerate reaction via Finkelstein exchange.
-
-
Procedure:
-
Dissolve the amine in MeCN (0.1 M concentration).
-
Add
and KI. Stir at room temperature for 10 minutes. -
Add 3-(2-Bromoethyl)-1,1-difluorocyclobutane dropwise.
-
Heat the reaction mixture to 60°C for 12–16 hours under an inert atmosphere (
). -
Monitor: Check progress via LC-MS (Target mass = Amine + 119 Da).
-
-
Workup:
-
Filter off inorganic solids. Concentrate the filtrate in vacuo.
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Protocol B: Microsomal Stability Assay (In Vitro)
Objective: Verify the metabolic stability improvement of the DFCB derivative.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration).[1]
-
Incubation:
-
Test compound concentration: 1
M (to ensure first-order kinetics). -
Cofactor: NADPH regenerating system.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Timepoints: 0, 5, 15, 30, 60 minutes.
-
Analysis:
-
Quench samples with ice-cold Acetonitrile containing Internal Standard.
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: . -
Success Criterion:
(DFCB analog) > 2 (Non-fluorinated control).
-
References
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Grygorenko, O. O., et al. (2019). "Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization." The Journal of Organic Chemistry, 84(4), 2061–2071. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. Link
-
Petrov, V. A. (2024). "Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres." Green Chemistry, 26, 5512-5518.[2] Link
-
Mykhailiuk, P. K. (2024).[3] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 4(11), 4250–4261. Link
Sources
head-to-head comparison of different synthetic methods for 3-(2-Bromoethyl)-1,1-difluorocyclobutane
This guide provides a technical, head-to-head comparison of synthetic methodologies for 3-(2-Bromoethyl)-1,1-difluorocyclobutane (CAS 2229266-35-5). It is designed for medicinal chemists and process engineers requiring a scalable, high-purity route for this specific bioisostere building block.
Executive Summary
The synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane presents a classic challenge in fluoro-organic chemistry: preserving the sensitive gem-difluoro motif while elongating the carbon side chain.
-
For Rapid, Small-Scale Discovery: Method A (Homologation) is recommended. It utilizes commercially available 3-(bromomethyl)-1,1-difluorocyclobutane, avoiding the use of hazardous fluorinating agents like DAST.
-
For Scale-Up/Process: Method B (Deoxofluorination) is superior if the non-fluorinated cyclobutanone precursor is accessible. It allows for late-stage fluorination, often resulting in lower overall costs despite the handling requirements of sulfur fluorides.
-
For High-Throughput Derivatization: Method C (The "Alcohol" Pivot) is the most versatile, using the stable alcohol intermediate to access not just the bromide, but also tosylates, iodides, or direct coupling partners.
Method A: Nitrile Homologation (The "Chain Extension" Route)
Best For: Lab-scale synthesis (<10g), safety-conscious labs (avoids SF4/DAST).
Mechanism & Rationale
This method relies on the one-carbon homologation of the commercially available 3-(bromomethyl)-1,1-difluorocyclobutane . By displacing the bromide with cyanide and subsequently hydrolyzing and reducing, the ethyl chain is constructed with precise control.
Workflow:
-
Substrate: 3-(Bromomethyl)-1,1-difluorocyclobutane.
-
Displacement:
reaction with NaCN/DMSO to form the nitrile. -
Hydrolysis: Acidic conversion to the carboxylic acid (or direct alcoholysis).
-
Reduction: Conversion to the alcohol.
-
Bromination: Appel reaction or
to install the terminal bromide.
Experimental Protocol
Step 1: Cyanation
-
Dissolve 3-(bromomethyl)-1,1-difluorocyclobutane (1.0 equiv) in DMSO (0.5 M).
-
Add NaCN (1.2 equiv) cautiously. Caution: HCN generation risk.
-
Heat to 60°C for 4-6 hours. Monitor by GC-MS.[1]
-
Workup: Quench with dilute NaOH/bleach (to destroy cyanide). Extract with
. -
Yield: ~85-90%.
Step 2: Hydrolysis & Reduction (Telescoped)
-
Reflux the nitrile in 6M HCl to obtain the acid.
-
Dissolve the crude acid in THF, cool to 0°C, and add
(1.5 equiv). -
Result: 3-(2-Hydroxyethyl)-1,1-difluorocyclobutane.
Step 3: Bromination
-
To the alcohol in DCM at 0°C, add
(1.1 equiv) and (1.1 equiv). -
Stir for 2 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Pros:
-
Starts with the difluoro ring intact (no DAST needed).
-
High functional group tolerance.
-
Predictable scaling.
Cons:
-
Use of Sodium Cyanide (requires strict safety protocols).
-
Step-heavy (4 chemical transformations).[2]
Method B: Deoxofluorination Strategy (The "Ring Builder" Route)
Best For: Large-scale manufacturing, cost optimization.
Mechanism & Rationale
This route builds the carbon skeleton first and introduces the fluorine atoms last. This is often preferred in manufacturing because non-fluorinated cyclobutanones are easier to manipulate and purify than their difluoro counterparts.
Workflow:
-
Substrate: 3-(2-Benzyloxyethyl)cyclobutanone.
-
Fluorination: Deoxofluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Deprotection: Hydrogenolysis (
, Pd/C) to remove the benzyl group. -
Bromination: Conversion of the alcohol to the bromide.
Experimental Protocol
Step 1: Deoxofluorination
-
Reagent Prep: Dissolve 3-(2-benzyloxyethyl)cyclobutanone in anhydrous DCM in a Teflon or HDPE vessel.
-
Addition: Cool to -78°C. Add DAST (1.5 equiv) dropwise. Exotherm warning.
-
Reaction: Allow to warm to RT overnight.
-
Quench: Pour slowly into saturated
at 0°C. CO2 evolution. -
Yield: ~70-75% (1,1-difluoro product).
Step 2: Deprotection
-
Standard hydrogenation (50 psi
, 10% Pd/C, MeOH) removes the benzyl ether quantitatively.
Step 3: Bromination
-
Utilize
(0.4 equiv) in at 0°C for a cost-effective conversion.
Pros:
-
Shortest route if the cyclobutanone precursor is available.
-
Avoids cyanide.
-
High atom economy in the final steps.
Cons:
-
DAST Safety: DAST is thermally unstable and explosive; requires specialized handling.
-
Cost: Deoxofluorination reagents are expensive on a multi-kilo scale.
Method C: Functional Group Interconversion (The "Last Mile")
Best For: Labs that purchase the alcohol intermediate directly.
Mechanism & Rationale
Many CROs now supply 3-(2-hydroxyethyl)-1,1-difluorocyclobutane as a catalog item. If this building block is sourced, the only task is the chemoselective conversion of the hydroxyl group to the bromide.
Comparison of Bromination Agents:
| Reagent | Conditions | Yield | Comments |
|---|
|
Recommended Protocol (Appel Reaction)
-
Charge 3-(2-hydroxyethyl)-1,1-difluorocyclobutane (10 mmol) and
(11 mmol) in DCM (50 mL). -
Cool to 0°C.
-
Add
(11 mmol) portion-wise over 15 mins. -
Warm to RT and stir for 1 h.
-
Add Pentane (50 mL) to precipitate TPPO. Filter and concentrate.
Head-to-Head Data Summary
| Feature | Method A (Homologation) | Method B (Deoxofluorination) | Method C (From Alcohol) |
| Starting Material | 3-(Bromomethyl)-1,1-difluorocyclobutane | 3-(2-Benzyloxyethyl)cyclobutanone | 3-(2-Hydroxyethyl)-1,1-difluorocyclobutane |
| Step Count | 3-4 | 3 | 1 |
| Overall Yield | ~45-55% | ~50-60% | ~90% |
| Safety Profile | Low (Cyanide risk) | Low (DAST explosion risk) | High (Standard reagents) |
| Scalability | Medium | High (with specialized cooling) | High |
| Cost Efficiency | Medium | Low (Reagent cost) | High (if alcohol is cheap) |
Visualization of Synthetic Pathways
Figure 1: Decision tree for synthetic routes. Method A extends the chain; Method B builds the ring; Method C is the final common pathway.
References
-
Organic Syntheses. (2011). Synthesis of Bromonium Ions and Application to Polyene Cyclizations. Org. Synth. 2011, 88, 330-341. Retrieved from [Link]
-
Imperial College London. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. J. Org.[3][4] Chem. Retrieved from [Link][4]
-
Beilstein Institute. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Beilstein J. Org. Chem. Retrieved from [Link]
Sources
- 1. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents [patents.google.com]
- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
